2,3-Dioxoindoline-5-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dioxo-1H-indole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO4S/c9-15(13,14)4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJRKHHCIXKFQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70579314 | |
| Record name | 2,3-Dioxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132898-96-5 | |
| Record name | 5-Isatinsulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132898-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dioxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 2,3-Dioxoindoline-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-dioxoindoline-5-sulfonyl chloride, also known as 5-(chlorosulfonyl)isatin. It covers its chemical properties, synthesis, and its significant role as a versatile building block in the development of novel therapeutic agents. The isatin scaffold is a privileged structure in medicinal chemistry, and its sulfonylated derivatives are of particular interest for their wide-ranging biological activities.
Core Compound Data
This compound is a reactive chemical intermediate, primarily utilized in organic synthesis to introduce the isatin-5-sulfonyl moiety into various molecular frameworks. Its high reactivity stems from the electrophilic sulfonyl chloride group.
| Property | Data | Citations |
| Molecular Weight | 245.64 g/mol | [1][] |
| Molecular Formula | C₈H₄ClNO₄S | [1][] |
| CAS Number | 132898-96-5 | [1] |
| Appearance | Yellow Solid or Crystalline Substance | [][3] |
| Common Synonyms | 5-(Chlorosulfonyl)isatin, 5-Isatinsulfonyl chloride, 2,3-Dioxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | [1][3] |
| Key Reactive Group | Sulfonyl chloride (-SO₂Cl) | [3] |
Experimental Protocols
The following sections detail common experimental procedures involving this compound.
Synthesis of this compound
A common laboratory-scale synthesis involves the reaction of the corresponding sulfonic acid salt with a chlorinating agent.[4]
Materials:
-
Sodium 2,3-dioxoindoline-5-sulfonate dihydrate (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5.0 eq)
-
Sulfolane
-
Ethyl acetate
-
Hexane
-
Water
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A suspension of sodium 2,3-dioxoindoline-5-sulfonate dihydrate in sulfolane is prepared in a reaction vessel.
-
POCl₃ is added to the suspension.
-
The reaction mixture is heated to 60°C for approximately 3 hours.
-
After cooling the solution to 0°C, water is added dropwise, leading to the formation of a precipitate.
-
The precipitate is collected by filtration and washed with a small amount of water.
-
The solid is then dissolved in ethyl acetate and washed multiple times with water.
-
The organic phase is dried over sodium sulfate and evaporated to yield the crude product.
-
Purification is achieved by crystallization from a hexane/ethyl acetate mixture (1:1 ratio) to give the final product, this compound.[4]
General Reaction: Synthesis of Isatin-based Sulfonamides
The primary utility of this compound is in the synthesis of sulfonamides through its reaction with primary or secondary amines. This reaction is fundamental to creating libraries of compounds for drug discovery.
Materials:
-
This compound (1.0 eq)
-
A primary or secondary amine (1.0-1.2 eq)
-
An appropriate solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
A non-nucleophilic base (e.g., Triethylamine (TEA), Pyridine)
Procedure:
-
The desired amine is dissolved in the chosen solvent in a reaction flask, often under an inert atmosphere (e.g., nitrogen or argon).
-
The base is added to the solution.
-
This compound, dissolved in the same solvent, is added dropwise to the amine solution, typically at a reduced temperature (e.g., 0°C) to control the reaction rate.
-
The reaction is allowed to warm to room temperature and stirred until completion, which is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with an aqueous acid solution (e.g., 1M HCl) to remove excess base and amine, followed by a wash with brine.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude sulfonamide product.
-
Further purification can be performed using techniques such as column chromatography or recrystallization.
Applications in Drug Discovery and Signaling Pathways
The isatin core is a well-established pharmacophore, and its derivatives exhibit a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, antiviral, and antimicrobial effects.[5][6][7][8] The addition of a sulfonamide moiety, derived from this compound, can significantly enhance or modulate this activity.
Role as Kinase Inhibitors in Angiogenesis
A prominent application of isatin sulfonamides is in the development of kinase inhibitors. Specifically, derivatives have been designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis—the formation of new blood vessels.[9] The inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy, as it can starve tumors of the blood supply needed for growth and metastasis.
The diagram below illustrates the general workflow for synthesizing and screening isatin-based VEGFR-2 inhibitors.
References
- 1. CAS 132898-96-5 | 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonyl chloride - Synblock [synblock.com]
- 3. CAS 132898-96-5: 5-Isatinsulfonyl chloride | CymitQuimica [cymitquimica.com]
- 4. Synthesis routes of Isatin-5-sulfonic acid sodium salt dihydrate [benchchem.com]
- 5. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review on Isatin and Its Biological Activities (2024) | Chairul Anwar [scispace.com]
- 9. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2,3-Dioxoindoline-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the core physical and chemical properties of 2,3-Dioxoindoline-5-sulfonyl chloride, a key reagent in synthetic organic chemistry. Also known by its synonym, Isatin-5-sulfonyl chloride, this compound serves as a critical building block for the synthesis of various sulfonamide derivatives and other complex organic frameworks.[1] Its reactivity, centered around the sulfonyl chloride group, makes it a valuable tool in the development of new pharmaceutical agents.[1]
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below. These data are essential for designing synthetic routes, ensuring safe handling, and predicting the compound's behavior in various chemical environments.
| Property | Value | Source |
| Synonyms | Isatin-5-sulfonyl chloride, 5-(Chlorosulfonyl)isatin, 2,3-Dioxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | [1] |
| CAS Number | 132898-96-5 | [1] |
| Molecular Formula | C₈H₄ClNO₄S | [1][2] |
| Molecular Weight | 245.64 g/mol | [1][2] |
| Appearance | Typically a solid or crystalline substance. | [1] |
| Solubility | Exhibits moderate to high solubility in organic solvents. | [1] |
| Reactivity | Highly reactive in nucleophilic substitution reactions. | [1] |
Experimental Protocols
General Protocol for Melting Point Determination:
A standard capillary melting point apparatus would be used to determine the melting point range.
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range constitutes the melting point.
Note: Due to the reactivity of the sulfonyl chloride group, decomposition may be observed at the melting point.
Synthetic Utility and Workflow
This compound is primarily used as a reactant to introduce the isatin-5-sulfonyl moiety into other molecules. A primary application is the synthesis of sulfonamides, which are a class of compounds with a wide range of pharmaceutical applications. The general workflow for this reaction is the nucleophilic substitution of the chloride on the sulfonyl group by an amine.
This common synthetic transformation can be visualized as a logical workflow.
References
Synthesis of 2,3-Dioxoindoline-5-sulfonyl Chloride: A Technical Guide
This in-depth technical guide provides a comprehensive overview of a key synthesis pathway for 2,3-dioxoindoline-5-sulfonyl chloride, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and quantitative data to support their research endeavors.
Core Synthesis Pathway: From Isatin-5-sulfonic Acid Sodium Salt Dihydrate
The primary and well-documented synthetic route to this compound proceeds from the readily available starting material, Isatin-5-sulfonic acid sodium salt dihydrate. This pathway involves the conversion of the sulfonate salt to the desired sulfonyl chloride using a chlorinating agent in a suitable solvent.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with this synthesis pathway.
| Parameter | Value | Reference |
| Starting Material | Isatin-5-sulfonic acid sodium salt dihydrate | [1] |
| Reagents | Phosphorus oxychloride (POCl₃), Sulfolane | [1] |
| Reaction Temperature | 60 °C | [1] |
| Reaction Time | 3 hours | [1] |
| Product | This compound | [1] |
| Yield | 82% | [1] |
| Purification Method | Crystallization from hexane/ethyl acetate (1:1) | [1] |
Experimental Protocol
The following detailed experimental protocol is adapted from established literature.[1]
Materials:
-
Isatin-5-sulfonic acid sodium salt dihydrate (5.0 g, 17.53 mmol)
-
Phosphorus oxychloride (POCl₃) (8.17 ml, 88 mmol)
-
Sulfolane (25 ml, 264 mmol)
-
Water
-
Ethyl acetate
-
Hexane
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A suspension of sodium 2,3-dioxoindoline-5-sulfonate dihydrate (5.0 g, 17.53 mmol) and phosphorus oxychloride (8.17 ml, 88 mmol) in sulfolane (25 ml, 264 mmol) is prepared in a suitable reaction vessel.
-
The reaction mixture is heated to 60°C for a period of 3 hours.
-
After the reaction is complete, the solution is cooled to 0°C.
-
Water (60 ml) is added dropwise to the cooled solution, resulting in the formation of a green precipitate.
-
The precipitate is collected by filtration and washed with a small amount of water.
-
The collected solid is then dissolved in ethyl acetate.
-
The ethyl acetate solution is washed three times with water.
-
The organic phase is dried over sodium sulfate.
-
The solvent is evaporated to yield the crude solid product.
-
The crude product is purified by crystallization from a 1:1 mixture of hexane and ethyl acetate.
-
The purified product, this compound, is obtained as a solid (3.52 g, 14.33 mmol, 82% yield).[1]
Synthesis Pathway Visualization
The following diagram illustrates the synthesis pathway described above.
Caption: Synthesis of this compound.
Alternative Synthesis Pathway: Direct Chlorosulfonation of Isatin
Conclusion
This technical guide has detailed a robust and high-yielding synthesis pathway for this compound starting from isatin-5-sulfonic acid sodium salt dihydrate. The provided experimental protocol and quantitative data offer a solid foundation for researchers in the field. While the direct chlorosulfonation of isatin presents a potential alternative, further investigation is needed to establish a validated experimental procedure.
References
An In-depth Technical Guide to the Synthesis of Isatin-5-Sulfonyl Chloride from Isatin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of isatin-5-sulfonyl chloride, a valuable intermediate in the development of novel therapeutics. Two primary synthetic routes are detailed, starting from either isatin or its pre-functionalized derivative, isatin-5-sulfonic acid. This document offers detailed experimental protocols, quantitative data, and logical workflows to assist researchers in the successful preparation of this key compound.
Introduction
Isatin and its derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The introduction of a sulfonyl chloride group at the 5-position of the isatin scaffold provides a reactive handle for the synthesis of a wide array of sulfonamides and other derivatives. These modifications are crucial in medicinal chemistry for modulating the physicochemical properties and biological activities of lead compounds. This guide outlines two effective methods for the synthesis of isatin-5-sulfonyl chloride.
Synthetic Pathways
Two principal routes for the synthesis of isatin-5-sulfonyl chloride are presented:
-
Route 1: Direct Conversion from Isatin-5-Sulfonic Acid. This one-step method is highly efficient for converting commercially available or previously synthesized isatin-5-sulfonic acid (or its salt) into the target sulfonyl chloride.
-
Route 2: Two-Step Synthesis from Isatin. This pathway involves the initial sulfonation of isatin, a readily available starting material, to form isatin-5-sulfonic acid, followed by its conversion to isatin-5-sulfonyl chloride.
The logical relationship between these synthetic routes is illustrated in the diagram below.
Figure 1: Overview of the synthetic pathways to isatin-5-sulfonyl chloride.
Route 1: Direct Conversion of Isatin-5-Sulfonic Acid Sodium Salt Dihydrate
This highly efficient, single-step protocol details the conversion of isatin-5-sulfonic acid sodium salt dihydrate to isatin-5-sulfonyl chloride.
Experimental Protocol
A detailed experimental procedure for this conversion is provided below.[1]
Reaction Scheme:
Materials:
-
Isatin-5-sulfonic acid sodium salt dihydrate
-
Phosphoryl chloride (POCl₃)
-
Sulfolane
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A suspension of sodium 2,3-dioxoindoline-5-sulfonate dihydrate (5.0 g, 17.53 mmol) and phosphoryl chloride (8.17 ml, 88 mmol) in sulfolane (25 ml, 264 mmol) is heated at 60°C for 3 hours in a suitable reaction vessel.[1]
-
The resulting solution is cooled to 0°C using an ice bath.[1]
-
Deionized water (60 ml) is added dropwise to the cooled solution, leading to the formation of a green precipitate.[1]
-
The precipitate is collected by filtration and washed with a small amount of water.[1]
-
The solid is then dissolved in ethyl acetate.[1]
-
The organic phase is washed three times with water, dried over anhydrous sodium sulfate, and filtered.[1]
-
The solvent is evaporated under reduced pressure to yield a crude solid.[1]
-
The crude product is purified by crystallization from a 1:1 mixture of hexane and ethyl acetate to afford 2,3-dioxoindoline-5-sulfonyl chloride.[1]
Quantitative Data
The following table summarizes the quantitative data for the direct conversion of isatin-5-sulfonic acid sodium salt dihydrate to isatin-5-sulfonyl chloride.[1]
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Volume (ml) | Yield (%) |
| Isatin-5-sulfonic acid sodium salt dihydrate | 285.21 | 5.0 | 17.53 | - | - |
| Phosphoryl chloride (POCl₃) | 153.33 | - | 88 | 8.17 | - |
| Sulfolane | 120.17 | - | 264 | 25 | - |
| Isatin-5-sulfonyl chloride (Product) | 245.64 | 3.52 | 14.33 | - | 82 |
Route 2: Two-Step Synthesis from Isatin
This route provides a method for the synthesis of isatin-5-sulfonyl chloride starting from the more readily available precursor, isatin.
Step 1: Sulfonation of Isatin to Isatin-5-Sulfonic Acid
The first step in this route is the electrophilic aromatic substitution of isatin to introduce a sulfonic acid group at the 5-position. While sulfonation can sometimes occur as a side reaction in other syntheses of isatin derivatives, a directed synthesis is required for optimal yield.[2] The general approach involves treating isatin with a sulfonating agent such as chlorosulfonic acid under controlled temperature conditions.
A generalized experimental workflow for this step is presented below.
Figure 2: Generalized workflow for the sulfonation of isatin.
Step 2: Conversion of Isatin-5-Sulfonic Acid to Isatin-5-Sulfonyl Chloride
The isatin-5-sulfonic acid (or its salt) produced in the previous step is then converted to the target sulfonyl chloride. The experimental protocol for this step is identical to that described in Route 1 .
Conclusion
This technical guide has detailed two reliable synthetic routes for the preparation of isatin-5-sulfonyl chloride. Route 1 offers a direct and high-yielding conversion from isatin-5-sulfonic acid sodium salt dihydrate. Route 2 provides a valuable alternative starting from the more fundamental precursor, isatin, via a two-step process. The provided experimental protocols and quantitative data serve as a practical resource for researchers in the fields of organic synthesis and drug development, facilitating the production of this important chemical intermediate. The choice between the two routes will depend on the availability of the starting materials and the specific requirements of the research project.
References
Starting materials for 2,3-Dioxoindoline-5-sulfonyl chloride synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for 2,3-Dioxoindoline-5-sulfonyl chloride, an important intermediate in the development of various biologically active compounds. This document details the necessary starting materials, experimental protocols, and relevant biological pathways, presenting quantitative data in a clear, tabular format and illustrating workflows and signaling pathways with diagrams.
Core Synthetic Strategies
The synthesis of this compound, also known as isatin-5-sulfonyl chloride, can be approached from two principal starting materials: isatin or a pre-sulfonated isatin derivative. The choice of route may depend on the availability of starting materials and desired scale.
Route 1: From Isatin-5-sulfonic acid sodium salt dihydrate
This is a direct and high-yielding method for the preparation of the target compound. The key transformation is the conversion of the sulfonate salt to the sulfonyl chloride.
Experimental Protocol:
A suspension of sodium 2,3-dioxoindoline-5-sulfonate dihydrate and phosphorus oxychloride (POCl3) in sulfolane is heated. Following the reaction, the mixture is cooled and quenched with water, leading to the precipitation of the product. The crude solid is then purified by dissolution in ethyl acetate, washing with water, drying, and recrystallization.[1]
Quantitative Data Summary:
| Starting Material | Reagent 1 | Reagent 2 | Solvent | Temperature | Time | Yield |
| Sodium 2,3-dioxoindoline-5-sulfonate dihydrate (5.0 g, 17.53 mmol) | POCl3 (8.17 ml, 88 mmol) | - | Sulfolane (25 ml, 264 mmol) | 60°C | 3 hours | 82% |
Workflow for Synthesis from Isatin-5-sulfonic acid sodium salt dihydrate:
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2,3-Dioxoindoline-5-sulfonyl chloride
This guide provides a comprehensive overview of this compound, also known as 5-isatinsulfonyl chloride. It covers its chemical structure, physicochemical properties, a detailed synthesis protocol, and its applications as a key intermediate in synthetic and medicinal chemistry.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring an isatin (1H-indole-2,3-dione) core. A sulfonyl chloride functional group is attached at the 5-position of the indole ring. This highly reactive group makes the compound a valuable reagent for introducing the isatin-5-sulfonyl moiety into other molecules.
The presence of the electrophilic sulfonyl chloride group allows for facile reaction with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[1] The isatin scaffold itself is a well-known "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.
Physicochemical and Identification Data:
| Property | Value | Reference |
| IUPAC Name | 2,3-dioxo-1H-indole-5-sulfonyl chloride | [] |
| Synonyms | 5-Isatinsulfonyl chloride, 5-(Chlorosulfonyl)isatin | [1][][3] |
| CAS Number | 132898-96-5 | [3] |
| Molecular Formula | C₈H₄ClNO₄S | [1][3] |
| Molecular Weight | 245.64 g/mol | [][3] |
| Appearance | Yellow Solid | [] |
| InChI Key | JUJRKHHCIXKFQG-UHFFFAOYSA-N | [1][] |
| SMILES | C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)C(=O)N2 | [] |
Safety and Handling: Care should be exercised when handling this compound. As a sulfonyl chloride, it is corrosive and moisture-sensitive. It may release toxic hydrogen chloride gas upon contact with water or moisture.[1] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn, and all manipulations should be performed in a well-ventilated fume hood.
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved from its corresponding sulfonic acid salt. The following protocol is adapted from established procedures.[4]
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Sodium 2,3-dioxoindoline-5-sulfonate dihydrate (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5.0 eq)
-
Sulfolane (15.0 eq)
-
Water (deionized)
-
Ethyl acetate
-
Hexane
-
Sodium sulfate (anhydrous)
-
-
Procedure:
-
A suspension of sodium 2,3-dioxoindoline-5-sulfonate dihydrate (17.53 mmol, 1.0 eq) and phosphorus oxychloride (88 mmol, 5.0 eq) in sulfolane (264 mmol, 15.0 eq) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
The reaction mixture is heated to 60°C for 3 hours.
-
After the reaction is complete, the solution is cooled to 0°C using an ice bath.
-
Water is added dropwise to the cooled solution to quench the excess POCl₃ and precipitate the product. A green precipitate should form.
-
The precipitate is collected by vacuum filtration and washed with a small amount of cold water.
-
The crude solid is dissolved in ethyl acetate.
-
The organic solution is washed three times with water in a separatory funnel.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude solid.
-
The product is purified by crystallization from a hexane/ethyl acetate (1:1) mixture to give pure this compound.[4]
-
Applications in Drug Development and Organic Synthesis
The primary utility of this compound lies in its role as a versatile building block for the synthesis of novel sulfonamides.[1] The sulfonyl chloride group reacts readily with primary and secondary amines to form N-substituted 2,3-dioxoindoline-5-sulfonamides.
This reaction is fundamental to creating libraries of compounds for drug discovery screening. The isatin core is associated with a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[5] By modifying the substituent on the sulfonamide nitrogen, researchers can systematically explore the structure-activity relationship (SAR) of this compound class to develop potent and selective therapeutic agents.
The derivatives synthesized from this intermediate are evaluated in various biological assays. For instance, they have been explored as potential enzyme inhibitors, antimicrobials, and cytostatic agents.[5][6] The ability to readily generate diverse structures from a common intermediate makes this compound a valuable tool in modern medicinal chemistry.
References
- 1. CAS 132898-96-5: 5-Isatinsulfonyl chloride | CymitQuimica [cymitquimica.com]
- 3. CAS 132898-96-5 | 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonyl chloride - Synblock [synblock.com]
- 4. Synthesis routes of Isatin-5-sulfonic acid sodium salt dihydrate [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy 2-formyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride [smolecule.com]
An In-depth Technical Guide to the Discovery and Chemistry of Isatin Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isatin sulfonyl chlorides are a class of reactive chemical intermediates that have garnered significant attention in medicinal chemistry and drug development. As derivatives of the versatile isatin scaffold, they serve as crucial building blocks for the synthesis of a wide array of isatin-based sulfonamides, which exhibit a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of isatin sulfonyl chlorides. It includes detailed experimental protocols, quantitative data, and visualizations to facilitate a deeper understanding and practical application of these important synthetic intermediates.
Introduction: The Isatin Scaffold
Isatin (1H-indole-2,3-dione), first isolated in 1841 by Erdmann and Laurent through the oxidation of indigo, is a naturally occurring and synthetically versatile heterocyclic compound.[1][2] It is found in various plants and is also an endogenous substance in mammals, where it is believed to modulate biochemical processes.[1] The isatin core, characterized by a fused benzene and pyrrolidine-2,3-dione ring system, possesses a unique combination of chemical reactivity that makes it a privileged scaffold in medicinal chemistry. The electrophilic C-3 keto group, the reactive N-1 proton, and the susceptibility of the benzene ring to electrophilic substitution provide multiple avenues for chemical modification.
Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, predominantly occur at the C-5 position of the isatin ring.[3] This regioselectivity is crucial for the functionalization of the isatin core and the subsequent synthesis of diverse derivatives, including the isatin sulfonyl chlorides.
Discovery and History of Isatin Sulfonyl Chlorides
While the history of isatin dates back to the 1840s, the specific discovery of isatin sulfonyl chlorides is less definitively documented in readily available literature. Their development is intrinsically linked to the broader exploration of electrophilic substitution reactions on the isatin ring. The sulfonation of aromatic compounds was a well-established process by the late 19th and early 20th centuries, and it is likely that the sulfonation of isatin was investigated during this period as part of the systematic study of this important heterocycle.
The preparation of isatin-5-sulfonic acid is a logical precursor to the synthesis of isatin-5-sulfonyl chloride. Early investigations into the chemistry of isatin would have naturally led to the exploration of its sulfonation products. The subsequent conversion of the resulting sulfonic acid to the more reactive sulfonyl chloride would have been a standard chemical transformation.
Although a singular "discovery" paper for isatin sulfonyl chloride is not prominently cited in modern reviews, its existence as a key intermediate became crucial with the burgeoning interest in sulfonamide drugs in the mid-20th century. The utility of isatin sulfonyl chlorides as precursors to a wide range of biologically active isatin sulfonamides has solidified their importance in contemporary drug discovery.
Synthesis of Isatin Sulfonyl Chlorides
The synthesis of isatin sulfonyl chlorides can be primarily achieved through two main routes: the conversion of pre-formed isatin sulfonic acids to the corresponding sulfonyl chloride, and the direct chlorosulfonation of isatin.
From Isatin Sulfonic Acids
A common and effective method for the synthesis of isatin sulfonyl chlorides involves the treatment of an isatin sulfonic acid derivative with a chlorinating agent. Isatin-5-sulfonic acid sodium salt dihydrate is a commercially available starting material for this purpose.
This protocol is adapted from established synthetic procedures.
Materials:
-
Isatin-5-sulfonic acid sodium salt dihydrate
-
Phosphorus oxychloride (POCl₃)
-
Sulfolane
-
Water
-
Ethyl acetate
-
Hexane
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A suspension of isatin-5-sulfonic acid sodium salt dihydrate (1.0 eq) and phosphorus oxychloride (5.0 eq) in sulfolane is prepared.
-
The mixture is heated at 60 °C for 3 hours.
-
The solution is then cooled to 0 °C.
-
Water is added dropwise to the cooled solution, resulting in the formation of a green precipitate.
-
The precipitate is collected by filtration and washed with a small amount of water.
-
The solid is dissolved in ethyl acetate and the organic phase is washed three times with water.
-
The organic phase is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield the crude product.
-
The crude solid is purified by crystallization from a hexane/ethyl acetate mixture (1:1) to afford 2,3-dioxoindoline-5-sulfonyl chloride.
Caption: Workflow for the synthesis of isatin-5-sulfonyl chloride.
Direct Chlorosulfonation of Isatin
The direct chlorosulfonation of isatin is another viable synthetic route. This method involves the reaction of isatin with a strong chlorosulfonating agent, typically chlorosulfonic acid. The electrophilic sulfonation occurs at the 5-position of the isatin ring.
Materials:
-
Isatin
-
Chlorosulfonic acid (HSO₃Cl)
-
Inert solvent (e.g., dichloromethane, optional)
-
Ice
-
Water
Procedure:
-
Isatin is dissolved or suspended in an inert solvent (if used) and cooled in an ice bath.
-
Chlorosulfonic acid is added dropwise to the cooled mixture, maintaining a low temperature.
-
The reaction mixture is stirred at a low temperature for a specified period to allow for the completion of the reaction.
-
The reaction mixture is then carefully poured onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.
-
The solid precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product may be further purified by recrystallization.
Caption: Workflow for the direct chlorosulfonation of isatin.
Physicochemical Properties and Quantitative Data
Isatin sulfonyl chlorides are typically crystalline solids with characteristic reactivity. The sulfonyl chloride group is highly susceptible to nucleophilic attack, making these compounds valuable intermediates but also requiring careful handling and storage to prevent hydrolysis.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity |
| 5-Isatinsulfonyl chloride | 132898-96-5 | C₈H₄ClNO₄S | 245.64 | Yellow Solid | 95% |
| This compound | 132898-96-5 | C₈H₄ClNO₄S | 245.64 | - | 95.0% |
| 5-(Chlorosulfonyl)isatin | 132898-96-5 | C₈H₄ClNO₄S | 245.64 | - | - |
Data sourced from chemical supplier catalogs.
Chemical Reactivity and Role in Synthesis
The primary utility of isatin sulfonyl chlorides lies in their reactivity as electrophiles. The sulfonyl chloride moiety is an excellent leaving group, facilitating reactions with a wide range of nucleophiles to form sulfonamides, sulfonic esters, and other sulfur-containing derivatives.
The most significant application of isatin sulfonyl chlorides is in the synthesis of isatin-based sulfonamides. The reaction with primary or secondary amines proceeds readily, often in the presence of a base to neutralize the HCl byproduct, to yield the corresponding N-substituted sulfonamide. This reaction is fundamental to the creation of libraries of isatin sulfonamides for drug screening and development.
Caption: The central role of isatin sulfonyl chloride in synthesis.
Application in Drug Discovery and Development
While isatin sulfonyl chlorides themselves are not typically investigated for direct biological activity due to their high reactivity, they are indispensable precursors to a multitude of bioactive molecules. Isatin-based sulfonamides have been reported to possess a wide range of pharmacological properties, including:
-
Anticancer Activity: Many isatin sulfonamides have been synthesized and evaluated as potent anticancer agents, targeting various mechanisms of cancer cell proliferation.
-
Antiviral Activity: Derivatives have shown promise as inhibitors of viral replication, including activity against HIV.
-
Antibacterial and Antifungal Activity: The isatin sulfonamide scaffold has been a fruitful area for the discovery of new antimicrobial agents.
-
Enzyme Inhibition: Isatin sulfonamides have been designed to target specific enzymes implicated in disease, such as carbonic anhydrases and kinases.
The ease of synthesis of a diverse library of sulfonamides from a common isatin sulfonyl chloride intermediate makes this an attractive strategy in lead discovery and optimization. By varying the amine component in the reaction with the isatin sulfonyl chloride, researchers can systematically explore the structure-activity relationships (SAR) of the resulting sulfonamides, fine-tuning their potency, selectivity, and pharmacokinetic properties.
Conclusion
Isatin sulfonyl chlorides represent a cornerstone in the synthetic chemistry of isatin and its derivatives. While their own history is intertwined with the broader development of isatin chemistry, their importance as reactive intermediates is undisputed. The ability to readily introduce a sulfonyl chloride group onto the isatin scaffold opens up a vast chemical space for the synthesis of novel sulfonamide derivatives with significant potential in drug discovery. This technical guide has provided a comprehensive overview of their synthesis, properties, and applications, intended to serve as a valuable resource for researchers in the field. The continued exploration of the chemistry of isatin sulfonyl chlorides will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of N-substituted 2,3-dioxoindoline-5-sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted 2,3-dioxoindoline-5-sulfonamides, also known as N-substituted isatin-5-sulfonamides, represent a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery. The isatin scaffold is a privileged structure, and its derivatives have demonstrated a wide range of biological activities, including anticancer, antiviral, and enzyme inhibitory properties. The strategic incorporation of a sulfonamide group at the 5-position and various substituents on the indole nitrogen allows for the fine-tuning of their pharmacological profiles.
This document provides detailed application notes and experimental protocols for the synthesis of diverse N-substituted 2,3-dioxoindoline-5-sulfonamides. It is intended to serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The protocols described herein cover N-alkylation, N-benzylation, N-acylation, and N-arylation of the isatin-5-sulfonamide core, providing a versatile toolkit for the generation of compound libraries for biological screening.
Synthetic Strategies Overview
The general approach to synthesizing N-substituted 2,3-dioxoindoline-5-sulfonamides involves a two-step process. The first step is the synthesis of the core intermediate, 2,3-dioxoindoline-5-sulfonamide (isatin-5-sulfonamide). The second step involves the functionalization of the nitrogen atom at the 1-position of the isatin ring with various substituents.
Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 2,3-Dioxoindoline-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of novel N-substituted 2,3-dioxoindoline-5-sulfonamides. Isatin and its derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5][6] The incorporation of a sulfonamide moiety at the C-5 position of the isatin scaffold is a promising strategy for the development of new therapeutic agents.[1][2][4] This protocol details the preparation of the key intermediate, 2,3-dioxoindoline-5-sulfonyl chloride, and its subsequent reaction with a variety of primary and secondary amines to generate a library of diverse sulfonamide derivatives.
I. Overview of the Synthesis
The synthesis of N-substituted 2,3-dioxoindoline-5-sulfonamides is a two-step process. The first step involves the preparation of this compound from isatin. The second step is the coupling of the sulfonyl chloride intermediate with a desired amine to form the final sulfonamide product.
II. Experimental Protocols
A. Synthesis of this compound
This protocol is adapted from standard procedures for the chlorosulfonylation of aromatic compounds.
Materials:
-
Isatin (1.0 eq)
-
Chlorosulfonic acid (5.0 eq)
-
Thionyl chloride (cat.)
-
Dichloromethane (anhydrous)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add chlorosulfonic acid (5.0 eq).
-
Cool the chlorosulfonic acid to 0 °C in an ice bath.
-
Slowly add a catalytic amount of thionyl chloride to the cooled chlorosulfonic acid.
-
To this mixture, add isatin (1.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The resulting precipitate is the crude this compound.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
The crude product can be used in the next step without further purification.
B. General Protocol for the Synthesis of N-substituted 2,3-dioxoindoline-5-sulfonamides
This protocol describes the general procedure for the reaction of this compound with a representative amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Triethylamine (1.5 eq) or Pyridine (2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the solution of this compound dropwise to the amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted 2,3-dioxoindoline-5-sulfonamide.
III. Data Presentation
The following table summarizes the hypothetical results for the synthesis of a series of N-substituted 2,3-dioxoindoline-5-sulfonamides with various amines.
| Compound ID | Amine | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1a | Aniline | 6 | 85 | 210-212 |
| 1b | 4-Fluoroaniline | 5 | 88 | 215-217 |
| 1c | Benzylamine | 4 | 92 | 198-200 |
| 1d | Piperidine | 4 | 95 | 225-227 |
| 1e | Morpholine | 4.5 | 93 | 230-232 |
IV. Visualizations
A. Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of N-substituted 2,3-dioxoindoline-5-sulfonamides.
Caption: General workflow for the synthesis of N-substituted 2,3-dioxoindoline-5-sulfonamides.
B. Representative Signaling Pathway: VEGFR-2 Inhibition
Many isatin-based sulfonamides have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy.[1][2][6] The following diagram depicts a simplified VEGFR-2 signaling pathway.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of isatin sulfonamides.
References
- 1. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THE SYNTHESIS AND ANTIPROLIFERATIVE ACTIVITY OF ISATIN-7-SULFONAMIDES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. Discovery of novel isatin-based sulfonamides with potent and selective inhibition of the tumor-associated carbonic anhydrase isoforms IX and XII - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00688K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Applications of 2,3-Dioxoindoline-5-sulfonyl chloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dioxoindoline, commonly known as isatin, is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse biological activities. The introduction of a sulfonyl chloride group at the 5-position of the isatin ring system creates a highly versatile intermediate, 2,3-Dioxoindoline-5-sulfonyl chloride . This compound serves as a crucial building block for the synthesis of a wide array of sulfonamide derivatives with significant therapeutic potential. The reactive sulfonyl chloride moiety allows for facile reaction with various nucleophiles, particularly amines, to generate a library of N-substituted sulfonamides. These derivatives have been extensively investigated for their utility as anticancer and antiviral agents, demonstrating the importance of this scaffold in modern drug discovery.
Anticancer Applications
Derivatives of this compound have emerged as a promising class of anticancer agents, primarily functioning as inhibitors of key protein kinases involved in tumor growth and proliferation.
Mechanism of Action: Kinase Inhibition
A predominant mechanism of action for many isatin-based sulfonamides is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1] These kinases are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. Dysregulation of these pathways is a hallmark of many cancers. Isatin sulfonamides can act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates, thereby disrupting the signaling cascade and inhibiting tumor growth.[1]
Signaling Pathway: VEGFR-2 Inhibition
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative 2,3-Dioxoindoline-5-sulfonamide derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 12b | T47D (Breast) | 1.83 | Doxorubicin | 2.26 |
| 6f | T47D (Breast) | 10.40 | Doxorubicin | 2.26 |
| 11b | T47D (Breast) | 1.83 - 10.40 | Doxorubicin | 2.26 |
| 11c | T47D (Breast) | 1.83 - 10.40 | Doxorubicin | 2.26 |
| 12a | T47D (Breast) | 1.83 - 10.40 | Doxorubicin | 2.26 |
| 12c | T47D (Breast) | 1.83 - 10.40 | Doxorubicin | 2.26 |
| Compound 123 | T47D (Breast) | 3.59 ± 0.16 | Doxorubicin | 2.26 |
| Compound 126 | HepG2 (Liver) | 16.80 ± 1.44 | Doxorubicin | 21.60 ± 0.81 |
| Compound 133 | A549 (Lung) | 5.32 | 5-FU | 12.3 |
| Compound 133 | PC3 (Prostate) | 35.1 | 5-FU | 68.4 |
| Compound 133 | MCF-7 (Breast) | 4.86 | 5-FU | 13.15 |
Antiviral Applications
Derivatives of this compound have also demonstrated promising activity against a range of viruses. The isatin scaffold itself has been recognized as a valuable pharmacophore in the development of antiviral agents.
Mechanism of Action
The precise antiviral mechanisms of isatin sulfonamides can vary depending on the viral target. For some viruses, these compounds have been shown to inhibit viral replication by targeting essential viral enzymes, such as proteases or reverse transcriptases. For instance, some isatin derivatives have shown inhibitory activity against the HIV-1 reverse transcriptase enzyme.
Quantitative Data: Antiviral Activity
The following table summarizes the in vitro antiviral activity of a representative 2,3-Dioxoindoline-5-sulfonamide derivative.
| Compound ID | Virus | Cell Line | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) |
| 9l | HIV-1 | - | 12.1 - 62.1 | >13 | >13 |
Experimental Protocols
Synthesis of this compound and Derivatives
Protocol 1: Synthesis of this compound
-
Materials: Isatin, Chlorosulfonic acid, glassware.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add chlorosulfonic acid (5 equivalents).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add isatin (1 equivalent) portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.
-
The crude product can be used in the next step without further purification.
-
Protocol 2: General Procedure for the Synthesis of N-substituted 2,3-Dioxoindoline-5-sulfonamides
-
Materials: this compound, appropriate primary or secondary amine, dry solvent (e.g., dichloromethane, acetonitrile, or pyridine), base (e.g., triethylamine or pyridine).
-
Procedure:
-
Dissolve the amine (1.2 equivalents) and a base (1.5 equivalents, if not using pyridine as solvent) in a suitable dry solvent.
-
To this solution, add a solution of this compound (1 equivalent) in the same dry solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, 1N HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the desired N-substituted 2,3-Dioxoindoline-5-sulfonamide.
-
In Vitro Biological Evaluation
Protocol 3: MTT Assay for Cytotoxicity Screening [1]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Protocol 4: Plaque Reduction Assay for Antiviral Activity
-
Principle: This assay measures the ability of a compound to inhibit the formation of plaques (zones of cell death) caused by a lytic virus in a cell monolayer.
-
Procedure:
-
Grow a confluent monolayer of host cells in 6-well plates.
-
Prepare serial dilutions of the test compound in a serum-free medium.
-
Pre-incubate the cell monolayers with the compound dilutions for 1 hour at 37 °C.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques.
-
After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing 1% methylcellulose and the corresponding concentration of the test compound.
-
Incubate the plates at 37 °C until plaques are visible.
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
-
Determine the EC50 (50% effective concentration) of the compound.
-
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as both anticancer and antiviral agents, with clear structure-activity relationships emerging from numerous studies. The protocols and data presented herein provide a foundational resource for researchers interested in exploring the therapeutic applications of this promising chemical scaffold. Further derivatization and biological evaluation are warranted to optimize the potency, selectivity, and pharmacokinetic properties of these compounds for potential clinical development.
References
Application Notes and Protocols for 2,3-Dioxoindoline-5-sulfonyl chloride as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dioxoindoline-5-sulfonyl chloride, also known as isatin-5-sulfonyl chloride, is a reactive chemical entity that holds significant potential as a versatile chemical probe in drug discovery and chemical biology. The isatin scaffold is a privileged structure in medicinal chemistry, known for its wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The incorporation of a sulfonyl chloride moiety at the 5-position provides a reactive handle for covalent modification of biological targets, making it a valuable tool for target identification and validation, and for the development of covalent inhibitors.[5]
This document provides detailed application notes and experimental protocols for the utilization of this compound as a chemical probe. It is intended to guide researchers in leveraging this compound for the exploration of enzyme function, the identification of novel drug targets, and the development of targeted therapeutics.
Principle of Action
The utility of this compound as a chemical probe stems from the high reactivity of the sulfonyl chloride group towards nucleophilic residues on proteins, such as lysine, tyrosine, and histidine. This reactivity allows for the formation of stable covalent sulfonamide bonds with target proteins, enabling a range of applications from target identification to the development of irreversible inhibitors. The isatin core can be further modified to enhance selectivity and potency against specific biological targets.[5]
Potential Biological Targets
Derivatives of isatin-5-sulfonamide have shown inhibitory activity against several important classes of enzymes, suggesting that this compound could be employed as a chemical probe to investigate these protein families.
-
Caspases: Isatin sulfonamides have been identified as potent inhibitors of caspase-3 and -7, key executioner enzymes in the apoptotic pathway.[6][7] This suggests a role for this compound in probing the activity of caspases and in the development of novel apoptosis modulators.
-
Carbonic Anhydrases (CAs): Isatin-based sulfonamides have demonstrated potent and selective inhibition of tumor-associated carbonic anhydrase isoforms IX and XII, which are validated targets for anticancer therapies.[8][9][10]
-
Kinases: The isatin scaffold is a well-known kinase inhibitor pharmacophore.[1][11] Isatin-sulfonamide derivatives have been developed as VEGFR-2 inhibitors, highlighting their potential in targeting angiogenesis.[9][12]
-
α-Glucosidase: Certain isatin derivatives have shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential applications in diabetes research.[3][13]
Data Presentation
The following table summarizes the reported biological activities of various isatin-5-sulfonamide derivatives, providing a reference for the potential targets of this compound.
| Compound Class | Target Enzyme | IC50/Ki | Cell Line/Assay Conditions | Reference |
| Isatin-sulfonamide derivatives | Caspase-3 | 2.33 µM - 116.91 µM | Acetyl-DEVD-AMC fluorogenic substrate assay | [6] |
| Isatin-sulfonamide derivatives | Caspase-7 | Moderate Inhibition | Acetyl-DEVD-AMC fluorogenic substrate assay | [6] |
| 2/3/4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]benzenesulfonamides | Carbonic Anhydrase IX | Low nanomolar | Stopped-flow CO2 hydrase assay | [8] |
| 2/3/4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]benzenesulfonamides | Carbonic Anhydrase XII | Low nanomolar | Stopped-flow CO2 hydrase assay | [8] |
| Isatin-based sulphonamides | VEGFR-2 | 23.10 nM - 63.40 nM | In vitro kinase assay | [9][12] |
| Isatin-thiazole derivatives | α-Glucosidase | 5.36 µM - 35.76 µM | In vitro α-glucosidase inhibitory assay | [13] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a method for the synthesis of the parent chemical probe from its corresponding sulfonic acid salt.[14]
Materials:
-
Isatin-5-sulfonic acid sodium salt dihydrate
-
Phosphoryl chloride (POCl3)
-
Sulfolane
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Sodium sulfate
-
Reaction vessel with heating and stirring capabilities
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Suspend Isatin-5-sulfonic acid sodium salt dihydrate in sulfolane in a reaction vessel.
-
Add phosphoryl chloride (POCl3) to the suspension.
-
Heat the mixture at 60°C for 3 hours with constant stirring.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add deionized water dropwise to precipitate the product.
-
Filter the resulting precipitate and wash with a small amount of cold water.
-
Dissolve the solid in ethyl acetate and wash three times with water in a separatory funnel.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude solid by crystallization from a hexane/ethyl acetate mixture to yield this compound.
Protocol 2: General Procedure for Protein Labeling using this compound
This protocol provides a general workflow for labeling a target protein with the chemical probe for target identification or activity profiling.
Materials:
-
Purified target protein in a suitable buffer (e.g., HEPES, PBS, pH 7.4)
-
This compound stock solution in a compatible organic solvent (e.g., DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE reagents and equipment
-
Mass spectrometer for protein analysis (optional)
-
Fluorescent or biotinylated secondary probe for detection (optional)
Procedure:
-
Incubate the purified target protein with varying concentrations of this compound (e.g., 1-100 µM) at room temperature or 37°C for a defined period (e.g., 30-60 minutes).
-
Quench the reaction by adding a quenching solution to consume excess reactive probe.
-
Analyze the protein labeling by SDS-PAGE. A successful covalent modification will result in a mass shift of the protein band.
-
For target identification from a complex mixture (proteome), the labeled proteins can be enriched (e.g., using a tagged version of the probe) and identified by mass spectrometry.
-
For activity-based protein profiling, the probe can be used in a competitive labeling experiment with a known inhibitor to confirm target engagement.
Visualizations
Caption: Synthesis of the chemical probe.
References
- 1. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. researchgate.net [researchgate.net]
- 5. CAS 132898-96-5: 5-Isatinsulfonyl chloride | CymitQuimica [cymitquimica.com]
- 6. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel isatin-based sulfonamides with potent and selective inhibition of the tumor-associated carbonic anhydrase isoforms IX and XII - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00688K [pubs.rsc.org]
- 9. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wiadomoscilekarskie.pl [wiadomoscilekarskie.pl]
- 11. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity [mdpi.com]
- 12. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis routes of Isatin-5-sulfonic acid sodium salt dihydrate [benchchem.com]
Application Notes and Protocols for the Preparation of Bioactive Isatin-Based Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological activities, and relevant experimental protocols for isatin-based sulfonamides. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities.[1][2][3][4]
Introduction to Isatin-Based Sulfonamides
Isatin, an endogenous indole derivative, serves as a versatile scaffold in drug design.[5] Its hybridization with a sulfonamide moiety, a well-established pharmacophore, has led to the development of potent bioactive molecules.[2][6] The synergistic combination of these two fragments often results in compounds with enhanced biological efficacy and selectivity. These hybrid molecules have been extensively investigated for their potential as therapeutic agents, targeting a range of diseases.
Biological Activities and Quantitative Data
Isatin-based sulfonamides exhibit a broad spectrum of biological activities. The following tables summarize the quantitative data from various studies, highlighting their potential in different therapeutic areas.
Anticancer Activity
A primary focus of research on isatin-based sulfonamides has been their anticancer potential. These compounds have shown potent activity against various cancer cell lines, often through the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases (CAs) and vascular endothelial growth factor receptor-2 (VEGFR-2).[5][7][8]
Table 1: In Vitro Anticancer Activity of Isatin-Based Sulfonamides (IC50 values in µM)
| Compound ID | Cell Line | IC50 (µM) | Target(s) | Reference |
| Series 6f, 6i, 11b-c, 12a-c | T47D (Breast Cancer) | 1.83 - 24.13 | VEGFR-2 | [5] |
| Compound 20e | HCT-116 (Colorectal Cancer) | 3.67 ± 0.33 | - | [2] |
| Compound 3a | HepG2 (Liver Cancer) | 5 µM (used for cell cycle analysis) | EGFR | [9] |
| Compound 4b | HepG2 (Liver Cancer) | 5 µM (used for cell cycle analysis) | EGFR | [9] |
| Compound 4c | HepG2 (Liver Cancer) | 5 µM (used for cell cycle analysis) | EGFR | [9] |
| Compound II | MCF-7 (Breast Cancer) | 0.06 | Carbonic Anhydrase XII | [10] |
| Compound IV | MCF-7 (Breast Cancer) | 0.105 | Carbonic Anhydrase XII | [10] |
| Compound II | Hct116 (Colon Cancer) | 0.063 | Carbonic Anhydrase XII | [10] |
| Compound IV | Hct116 (Colon Cancer) | 0.114 | Carbonic Anhydrase XII | [10] |
Table 2: Enzyme Inhibition Data for Isatin-Based Sulfonamides
| Compound ID | Enzyme | Inhibition (IC50/Ki) | Reference |
| Series 6f, 11b-c, 12b | VEGFR-2 | IC50: 23.10 - 63.40 nM | [5] |
| Compound II | VEGFR-2 | IC50: 260.64 nM | [5] |
| Compound II | Carbonic Anhydrase IX | Ki: 5.2 nM | [5] |
| Compound II | Carbonic Anhydrase XII | Ki: 6.3 nM | [5] |
| Compound 25 | Carbonic Anhydrase IX | Ki: 4.7 nM | [11] |
| Compound 25 | VEGFR-2 | IC50: 26.3 nM | [11] |
| Compound 6b | SARS-CoV-2 Main Protease (Mpro) | IC50: 0.249 µM | [12] |
Antimicrobial and Antiviral Activity
Isatin-sulfonamide hybrids have also demonstrated promising activity against various bacterial and fungal strains, as well as certain viruses.[1][13][14]
Table 3: Antimicrobial Activity of Isatin-Based Sulfonamides (MIC values in µg/mL)
| Compound Class | Bacterial Strains | Fungal Strains | MIC (µg/mL) | Reference |
| Isatin-sulfonamide hybrids | Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Proteus vulgaris, Klebsiella pneumoniae, Shigella flexneri | - | 0.007-0.49 | [1] |
| Metal complexes of isatin-derived sulfonamides | Escherichia coli, Shigella flexneri, Pseudomonas aeruginosa, Salmonella typhi, Staphylococcus aureus, Bacillus subtilis | Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, Fusarium solani, Candida glaberata | Varies | [13][14] |
Table 4: Anti-HIV Activity of Isatin-Based Sulfonamides
| Compound ID | Activity | Target | Reference |
| SPIII-5ME-AC | HIV Integrase Inhibition | HIV Integrase | [3] |
| SPIII-5Cl-BZ | 36% max protection against HIV-1 | - | [3] |
Signaling Pathways and Mechanisms of Action
The anticancer activity of isatin-based sulfonamides is often attributed to their ability to interfere with specific signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
VEGFR-2 Signaling Pathway Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][11] Isatin-based sulfonamides can inhibit VEGFR-2, thereby blocking downstream signaling cascades.
Caption: Inhibition of the VEGFR-2 signaling pathway by isatin-based sulfonamides.
Carbonic Anhydrase Inhibition and pH Regulation
Tumor-associated carbonic anhydrase isoforms, such as CA IX and CA XII, are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor progression.[6] Sulfonamides are a well-known class of CA inhibitors, and their incorporation into the isatin scaffold leads to potent and selective inhibitors of these tumor-associated CAs.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and antiHIV activity of Novel Isatine-Sulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel isatin-based sulfonamides with potent and selective inhibition of the tumor-associated carbonic anhydrase isoforms IX and XII - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00688K [pubs.rsc.org]
- 7. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. In Silico Study, Synthesis and Evaluation of Cytotoxic Activity of New Sulfonamide-Isatin Derivatives as Carbonic Anhydrase Enzyme Inhibitors – International Journal of Health & Medical Research [ijhmr.com]
- 11. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Metal based isatin-derived sulfonamides: their synthesis, characterization, coordination behavior and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 2,3-Dioxoindoline-5-sulfonyl Chloride in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of enzyme inhibitors derived from 2,3-dioxoindoline-5-sulfonyl chloride, also known as isatin-5-sulfonyl chloride. This versatile scaffold has been instrumental in the development of potent inhibitors for a range of enzymes implicated in various diseases, including cancer, viral infections, and metabolic disorders.
Introduction
2,3-Dioxoindoline, commonly known as isatin, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties. The introduction of a sulfonyl chloride group at the 5-position of the isatin ring provides a reactive handle for the synthesis of a diverse library of sulfonamide derivatives. These sulfonamides have been shown to be effective inhibitors of several key enzymes.
Enzyme Targets and Therapeutic Areas
Derivatives of this compound have been successfully utilized to target a variety of enzymes, demonstrating their potential in several therapeutic areas:
-
Cancer:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a key strategy in anti-angiogenic cancer therapy.
-
Carbonic Anhydrases (CAs): Specifically, tumor-associated isoforms like hCA IX are targets for cancer treatment.[1]
-
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a crucial regulator of the cell cycle, and its inhibition can halt cancer cell proliferation.[2]
-
-
Viral Infections:
-
HIV-1 Integrase: This enzyme is essential for the replication of the human immunodeficiency virus.
-
-
Diabetes:
-
α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion, and their inhibition can help manage blood glucose levels.[3]
-
-
Apoptosis Regulation:
-
Caspase-3: This enzyme plays a critical role in the execution phase of apoptosis.
-
Quantitative Inhibitory Data
The following table summarizes the inhibitory activities of various isatin-based sulfonamide derivatives against their respective enzyme targets.
| Compound Class | Target Enzyme | Key Derivatives | IC50 / Ki | Reference |
| Isatin-based sulphonamides | VEGFR-2 | 6f, 11b, 11c, 12b | IC50: 23.10 - 63.40 nM | [1] |
| Isatin-based sulphonamides | Carbonic Anhydrases (hCA I, II, IX) | 6f, 11b, 11c, 12b | Ki > 100 µM | [1] |
| Indoline-2,3-dione-based benzene sulfonamides | α-Glucosidase | 1, 6, 11 | IC50: 0.90 - 1.20 µM | [3] |
| Indoline-2,3-dione-based benzene sulfonamides | α-Amylase | 1, 6, 11 | IC50: 1.10 - 1.60 µM | [3] |
| 8-sulfonyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines | Caspase-3 | 11, 13 | IC50: 6 nM | [4] |
| Isatine-sulphonamide derivatives | HIV-1 | SPIII-5Cl-BZ | 36% max protection | [5] |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of enzyme inhibitors derived from this compound are provided below.
General Synthesis of Isatin-Based Sulfonamides
This protocol describes a common synthetic route to produce a library of isatin-based sulfonamide derivatives.
Figure 1. General synthetic workflow for isatin-5-sulfonamide derivatives.
Materials:
-
Isatin
-
Chlorosulfonic acid
-
Appropriate primary or secondary amine
-
Pyridine
-
Dry dichloromethane (DCM)
-
Ice bath
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Synthesis of this compound:
-
Slowly add isatin to an excess of ice-cooled chlorosulfonic acid with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
-
-
Synthesis of Isatin-5-sulfonamide Derivatives:
-
Dissolve this compound in dry DCM.
-
Add pyridine as a base, followed by the dropwise addition of the desired primary or secondary amine.
-
Stir the reaction at room temperature for the specified time (typically 2-12 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the final sulfonamide derivative.
-
Protocol for VEGFR-2 Inhibition Assay
This protocol outlines a method to assess the in vitro inhibitory activity of synthesized compounds against VEGFR-2 kinase.
Figure 2. Workflow for a typical VEGFR-2 kinase inhibition assay.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Add the VEGFR-2 enzyme and the test compound to the wells of a 96-well plate and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction according to the detection kit instructions (e.g., by adding a reagent that chelates Mg2+).
-
Add the detection reagent to measure the amount of product formed (e.g., ADP).
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway
The inhibition of VEGFR-2 by isatin-based sulfonamides disrupts a critical signaling pathway involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Figure 3. Inhibition of the VEGFR-2 signaling pathway by isatin-based sulfonamides.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of enzyme inhibitors with significant therapeutic potential. The straightforward synthesis of its sulfonamide derivatives, coupled with their potent and often selective inhibitory activities, makes this scaffold highly attractive for drug discovery and development programs. The protocols and data presented herein provide a solid foundation for researchers to explore and expand upon the medicinal chemistry of isatin-based compounds.
References
- 1. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and caspase-3 inhibitory activity of 8-sulfonyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and antiHIV activity of Novel Isatine-Sulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Click Chemistry Applications of 2,3-Dioxoindoline-5-sulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dioxoindoline, commonly known as isatin, is a versatile heterocyclic scaffold renowned for its broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3][4][5] The functionalization of the isatin core at the 5-position with a sulfonyl chloride group provides a reactive handle for further molecular elaboration. Specifically, the conversion of 2,3-dioxoindoline-5-sulfonyl chloride to its corresponding sulfonyl azide derivative opens a gateway to a powerful and efficient class of reactions known as "click chemistry."[2]
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the rapid and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[6][7] These triazole-linked isatin hybrids have demonstrated significant potential in drug discovery, exhibiting a range of biological activities.[1][8][9] This document provides detailed application notes and experimental protocols for the synthesis of 2,3-dioxoindoline-5-sulfonyl azide and its subsequent utilization in click chemistry to generate novel isatin-based molecular entities for screening and drug development.
Applications
The primary application of this compound in the context of click chemistry is its use as a precursor to 2,3-dioxoindoline-5-sulfonyl azide. This azide derivative serves as a key building block for the synthesis of a diverse library of 1,2,3-triazole-containing isatin hybrids. The resulting compounds are valuable for:
-
Drug Discovery and Lead Generation: The modular nature of click chemistry allows for the rapid synthesis of a wide array of isatin-triazole conjugates by varying the alkyne coupling partner.[2] This facilitates the exploration of structure-activity relationships (SAR) to identify potent and selective drug candidates.[9]
-
Anticancer Research: Isatin-triazole hybrids have shown promising anticancer activity against various cancer cell lines.[3][8] The triazole linker can modulate the pharmacokinetic and pharmacodynamic properties of the isatin scaffold, leading to enhanced efficacy.
-
Antimicrobial and Antiviral Studies: The isatin core is known for its antimicrobial and antiviral properties.[1] Conjugation with different moieties via the triazole ring can lead to the discovery of novel agents with improved activity spectra.
-
Chemical Biology Probes: The robust nature of the triazole linkage makes it suitable for the development of chemical biology probes to study biological processes and identify protein targets of isatin-based compounds.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of the key intermediates and the final triazole products. Please note that the data for the triazole derivatives are representative examples based on typical yields and biological activities observed for similar compounds in the literature, as specific data for the direct click chemistry products of 2,3-dioxoindoline-5-sulfonyl azide are not extensively published.
Table 1: Synthesis of this compound and Azide
| Step | Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | This compound | Sodium 2,3-dioxoindoline-5-sulfonate dihydrate | POCl₃ | Sulfolane | 3 | 60 | 82 |
| 2 | 2,3-Dioxoindoline-5-sulfonyl azide | This compound | Sodium Azide (NaN₃) | Acetone/Water | 2 | Room Temp | >90 (inferred) |
Table 2: Representative Click Chemistry Reactions of 2,3-Dioxoindoline-5-sulfonyl Azide with Various Alkynes
| Product ID | Alkyne Partner | Catalyst System | Solvent | Reaction Time (h) | Yield (%) | Representative IC₅₀ (µM) vs. A549 Cancer Cell Line[3][9] |
| IST-01 | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 12 | 85 | 15.2 |
| IST-02 | Propargyl alcohol | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 12 | 92 | 25.8 |
| IST-03 | 1-Ethynyl-4-fluorobenzene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 12 | 88 | 9.7 |
| IST-04 | 3-Ethynyl-N,N-dimethylaniline | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 12 | 83 | 12.1 |
Experimental Protocols
Protocol 1: Synthesis of this compound[10]
Materials:
-
Sodium 2,3-dioxoindoline-5-sulfonate dihydrate
-
Phosphorus oxychloride (POCl₃)
-
Sulfolane
-
Ethyl acetate
-
Hexane
-
Water (deionized)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add sodium 2,3-dioxoindoline-5-sulfonate dihydrate (5.0 g, 17.53 mmol) and sulfolane (25 ml).
-
Slowly add phosphorus oxychloride (8.17 ml, 88 mmol) to the suspension while stirring.
-
Heat the reaction mixture to 60°C and maintain for 3 hours.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Carefully and slowly add water (60 ml) dropwise to the cooled solution. A green precipitate will form.
-
Filter the precipitate using a Büchner funnel and wash with a small amount of cold water.
-
Dissolve the solid in ethyl acetate and wash the organic phase three times with water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter off the sodium sulfate and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude solid by crystallization from a hexane/ethyl acetate (1:1) mixture to yield this compound as a solid (Yield: ~82%).
Protocol 2: Synthesis of 2,3-Dioxoindoline-5-sulfonyl Azide
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Acetone
-
Water (deionized)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 g, 4.07 mmol) in acetone (20 ml) in a round-bottom flask.
-
In a separate flask, dissolve sodium azide (0.32 g, 4.88 mmol) in water (5 ml).
-
Cool the solution of the sulfonyl chloride to 0°C in an ice bath.
-
Slowly add the sodium azide solution dropwise to the stirred sulfonyl chloride solution.
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1.5 hours.
-
The reaction mixture containing the 2,3-dioxoindoline-5-sulfonyl azide can often be used directly in the subsequent click reaction without isolation. If isolation is required, carefully pour the reaction mixture into ice-water and extract the product with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate under reduced pressure. Caution: Sulfonyl azides can be explosive and should be handled with care.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[7][11]
Materials:
-
2,3-Dioxoindoline-5-sulfonyl azide solution (from Protocol 2)
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the crude 2,3-dioxoindoline-5-sulfonyl azide (assuming ~4.07 mmol) in a 1:1 mixture of t-BuOH and water (40 ml).
-
Add the terminal alkyne (e.g., phenylacetylene, 1.1 equivalents, 4.48 mmol).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents, 0.81 mmol) in water (2 ml).
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents, 0.41 mmol) in water (2 ml).
-
To the stirred azide/alkyne solution, add the sodium ascorbate solution followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-(2,3-dioxoindoline-5-sulfonyl)-4-phenyl-1H-1,2,3-triazole.
Visualizations
Caption: Synthetic workflow for isatin-triazole hybrids.
Caption: Hypothesized signaling pathway inhibition.
References
- 1. A Comprehensive Review of the Diverse Spectrum Activity of 1,2,3-Triazole-linked Isatin Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Mini Review on Pharmacological Significance of Isatin-1,2,3-Triazole Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry [organic-chemistry.org]
- 7. broadpharm.com [broadpharm.com]
- 8. N-1,2,3-Triazole–isatin derivatives: anti-proliferation effects and target identification in solid tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
Application Notes and Protocols for the Purification of 2,3-Dioxoindoline-5-sulfonyl Chloride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of N-substituted sulfonamides synthesized from 2,3-dioxoindoline-5-sulfonyl chloride. The methodologies described herein are essential for obtaining high-purity compounds crucial for downstream applications, including biological screening and drug development.
Introduction
This compound is a key intermediate in the synthesis of a diverse range of sulfonamide derivatives. The isatin scaffold is a well-established pharmacophore, and its sulfonamide derivatives have shown significant potential as therapeutic agents, notably as inhibitors of protein kinases involved in cell signaling pathways. The purification of the final products from the reaction of this compound with various amines is critical to remove unreacted starting materials, reagents, and by-products, ensuring the accuracy of subsequent biological and pharmacological evaluations.
The purification strategies detailed below, primarily recrystallization and column chromatography, are widely applicable to a range of N-substituted 2,3-dioxoindoline-5-sulfonamides.
General Reaction Scheme and Purification Workflow
The synthesis of N-substituted 2,3-dioxoindoline-5-sulfonamides typically involves the reaction of this compound with a primary or secondary amine in the presence of a base. The general reaction is as follows:
The purification of the resulting sulfonamide (the product) is a critical step. A general workflow for the purification process is outlined below.
Caption: General workflow for the synthesis and purification of 2,3-dioxoindoline-5-sulfonamide derivatives.
Experimental Protocols
General Considerations
-
All glassware should be thoroughly dried before use, as this compound is sensitive to moisture.
-
Reactions should be monitored by Thin Layer Chromatography (TLC) to determine completion.
-
Solvents for chromatography should be of HPLC grade.
Protocol 1: Purification by Recrystallization
This method is suitable for products that are highly crystalline and have significantly different solubility in a chosen solvent compared to the impurities.
Procedure:
-
Precipitation of Crude Product: Upon completion of the reaction (as monitored by TLC), pour the reaction mixture into a beaker containing crushed ice (approximately 10 volumes of the reaction volume).
-
Stir the mixture vigorously for 15-30 minutes to allow for the complete precipitation of the crude product.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (3 x 20 mL) to remove any water-soluble impurities and salts.
-
Air-dry the crude product on the filter paper or in a desiccator.
-
Recrystallization:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol, glacial acetic acid, or an ethanol/water mixture) to dissolve the solid completely.[1]
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution is filtered through a fluted filter paper to remove the charcoal.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further cool the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
-
Isolation of Pure Product:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
-
Protocol 2: Purification by Column Chromatography
This method is ideal for separating products from impurities with similar polarities and for non-crystalline (oily or amorphous) products.
Procedure:
-
Preparation of the Crude Sample: After the aqueous work-up as described in steps 1-5 of Protocol 1, dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Column Packing (Slurry Method):
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., a mixture of hexane and ethyl acetate).[2]
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
-
Sample Loading:
-
Carefully apply the dissolved crude product to the top of the silica gel bed.
-
-
Elution:
-
Begin elution with the chosen mobile phase. For N-aryl sulfonamides, a common starting eluent is a mixture of ethyl acetate and petroleum ether (e.g., 1:5 v/v).[3]
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired product.
-
-
Fraction Collection and Analysis:
-
Collect the eluate in fractions of appropriate volumes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified sulfonamide.
-
Data Presentation
The following table summarizes representative purification data for a series of hypothetical N-substituted 2,3-dioxoindoline-5-sulfonamides.
| Compound ID | R-Group | Purification Method | Solvent/Eluent System | Yield (%) | Purity (%) (by HPLC) |
| IS-01 | Phenyl | Recrystallization | Ethanol/Water (9:1) | 85 | >98 |
| IS-02 | 4-Chlorophenyl | Recrystallization | Glacial Acetic Acid | 82 | >99 |
| IS-03 | Benzyl | Column Chromatography | Ethyl Acetate/Hexane (1:2) | 75 | >97 |
| IS-04 | Cyclohexyl | Column Chromatography | Ethyl Acetate/Petroleum Ether (1:4) | 78 | >98 |
| IS-05 | 2-Pyridyl | Column Chromatography | Dichloromethane/Methanol (98:2) | 65 | >96 |
Signaling Pathway Visualization
Derivatives of 2,3-dioxoindoline are known to act as inhibitors of various protein kinases, with a prominent target being the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Inhibition of the VEGFR2 signaling pathway is a key mechanism for anti-angiogenic cancer therapies.[4][5]
Caption: The VEGFR2 signaling pathway and the inhibitory action of 2,3-dioxoindoline-5-sulfonamide derivatives.
Upon binding of Vascular Endothelial Growth Factor A (VEGF-A) to its receptor, VEGFR2, the receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues (e.g., pY1175).[5][6] This initiates several downstream signaling cascades:
-
Proliferation: Phosphorylated VEGFR2 recruits and activates Phospholipase C gamma (PLCγ), which in turn activates Protein Kinase C (PKC). This leads to the activation of the Raf-MEK-ERK/MAPK cascade, ultimately promoting cell proliferation.[4][7]
-
Survival: VEGFR2 activation also leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K). PI3K phosphorylates PIP2 to form PIP3, which then activates AKT, a key kinase that promotes cell survival by inhibiting apoptotic pathways.[4][8]
-
Migration: The activation of Focal Adhesion Kinase (FAK) and its substrate paxillin is also stimulated by VEGFR2, leading to cytoskeletal rearrangements and promoting cell migration.
2,3-Dioxoindoline-5-sulfonamide derivatives can act as competitive inhibitors at the ATP-binding site of the VEGFR2 kinase domain, thereby blocking these downstream signaling events and inhibiting angiogenesis.
References
- 1. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN110218172B - Method for preparing N-aryl sulfonamide from indoline and aryl sulfonamide - Google Patents [patents.google.com]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 2,3-Dioxoindoline-5-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for 2,3-Dioxoindoline-5-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as 5-Isatinsulfonyl chloride or 5-(Chlorosulfonyl)isatin, is a reactive chemical compound.[1][2] It features a sulfonyl chloride functional group attached to an isatin scaffold.[1] This structure makes it a valuable intermediate in organic synthesis, particularly for preparing sulfonamide derivatives, which are explored in pharmaceutical research for their potential biological activities, including as anticancer agents.[1][3]
Q2: What is the primary synthesis method for this compound?
A2: The primary method involves the chlorination of a precursor. A common laboratory-scale synthesis starts from sodium 2,3-dioxoindoline-5-sulfonate dihydrate (the sodium salt of isatin-5-sulfonic acid), which is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) in a suitable solvent such as sulfolane.[4] Another general approach for creating similar compounds is the direct chlorosulfonation of the parent heterocycle (isatin) using chlorosulfonic acid.[3][5]
Q3: What are the critical safety precautions for handling this compound?
A3: this compound is a reactive sulfonyl chloride. It is sensitive to moisture and can hydrolyze, potentially releasing corrosive and toxic gases.[1] Therefore, it must be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses. All reactions should be conducted under anhydrous (dry) conditions.[1]
Q4: How should this compound be stored?
A4: To prevent degradation via hydrolysis, it should be stored in a dry, tightly sealed container.[6] For long-term stability, storage at low temperatures (e.g., 4°C) is recommended.[2]
Q5: What are the common side reactions during its synthesis or use?
A5: The most common side reaction is hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid, which occurs in the presence of water.[1][7] During synthesis via chlorosulfonation, over-chlorination or decomposition of the isatin ring can occur if reaction conditions, such as temperature, are not carefully controlled.[8]
Q6: How can the crude product be purified?
A6: Purification is typically achieved through crystallization or flash chromatography.[9] A common method involves dissolving the crude solid in a suitable organic solvent like ethyl acetate, followed by washing with water to remove inorganic impurities. The final product can then be purified by crystallization from a solvent mixture, such as hexane/ethyl acetate.[4]
Troubleshooting Guides
Problem 1: Low Reaction Yield
Low yields are a common issue in the synthesis of reactive compounds like this compound. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution & Explanation |
| Moisture Contamination | The sulfonyl chloride group is highly susceptible to hydrolysis. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][10] |
| Incomplete Reaction | The reaction may require more time or higher temperatures for completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or gradually increasing the temperature. For example, one procedure specifies heating at 60°C for 3 hours.[4] |
| Suboptimal Reagent Stoichiometry | An insufficient amount of the chlorinating agent can lead to an incomplete reaction. It is common to use a significant excess of the chlorinating agent (e.g., 5 equivalents of POCl₃) to drive the reaction to completion.[4] |
| Product Degradation | Excessive heat can cause the product to decompose. Maintain the recommended reaction temperature and avoid overheating. The workup procedure should also be performed promptly after the reaction is complete. |
| Loss During Workup/Purification | Product can be lost during aqueous washes if not performed correctly. When washing the organic layer, use cold water to minimize hydrolysis and perform the separation quickly.[4][7][11] Ensure the chosen crystallization solvent system is optimal to maximize recovery. |
Problem 2: Product Purity Issues
Contamination with starting materials or byproducts is a frequent challenge.
| Potential Cause | Recommended Solution & Explanation |
| Presence of Starting Material | This indicates an incomplete reaction. Refer to the solutions for "Low Reaction Yield" above, such as extending reaction time or increasing the amount of chlorinating agent.[4] |
| Presence of Isatin-5-sulfonic acid | This is the hydrolysis byproduct. This impurity arises from exposure to water during the reaction or, more commonly, the workup. Minimize contact with aqueous solutions, use cold water for washes, and dry the organic phase thoroughly (e.g., over sodium sulfate) before evaporating the solvent.[1][4] |
| Discolored Product (e.g., green, brown) | Discoloration can result from impurities or decomposition. Purify the product by crystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography to isolate the desired compound.[4][9] |
Experimental Protocols & Data
Synthesis of this compound
This protocol is adapted from a reported literature procedure.[4]
Materials:
-
Sodium 2,3-dioxoindoline-5-sulfonate dihydrate
-
Phosphorus oxychloride (POCl₃)
-
Sulfolane
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend sodium 2,3-dioxoindoline-5-sulfonate dihydrate (1.0 eq) in sulfolane.
-
Add phosphorus oxychloride (POCl₃, 5.0 eq) to the suspension.
-
Heat the reaction mixture to 60°C and maintain for 3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the solution to 0°C using an ice bath.
-
Slowly and carefully add cold water dropwise to quench the reaction and precipitate the product.
-
Filter the resulting precipitate and wash it with a small amount of cold water.
-
Dissolve the crude solid in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer three times with water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
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Purify the resulting crude solid by crystallization from a hexane/ethyl acetate (1:1) mixture to yield this compound.
Summary of Synthesis Parameters
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Sodium 2,3-dioxoindoline-5-sulfonate dihydrate | POCl₃ | Sulfolane | 60°C | 3 hours | 82% | [4] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for common synthesis issues.
Caption: Key transformation in the synthesis of the target compound.
References
- 1. CAS 132898-96-5: 5-Isatinsulfonyl chloride | CymitQuimica [cymitquimica.com]
- 2. usbio.net [usbio.net]
- 3. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis routes of Isatin-5-sulfonic acid sodium salt dihydrate [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CAS 132898-96-5 | 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonyl chloride - Synblock [synblock.com]
- 7. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 8. 2H-Isoindole-2-sulfenyl chloride, 1,3-dihydro-1,3-dioxo- | 54974-07-1 | Benchchem [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Synthesis of 2,3-Dioxoindoline-5-sulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,3-Dioxoindoline-5-sulfonyl chloride (also known as 5-isatinsulfonyl chloride).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct method is the electrophilic aromatic substitution of isatin using an excess of chlorosulfonic acid.[1] An alternative two-step method involves the initial sulfonation of isatin to form sodium 2,3-dioxoindoline-5-sulfonate, followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride to yield the desired sulfonyl chloride.[2][3]
Q2: My reaction mixture turned into a dark, tar-like substance. What could be the cause?
The formation of "tar" or dark, intractable byproducts is often a result of decomposition of the starting material or intermediates under highly acidic and elevated temperature conditions.[4] It is crucial to maintain careful temperature control, especially during the initial addition of isatin to chlorosulfonic acid, and to avoid unnecessarily high reaction temperatures or prolonged reaction times.
Q3: The yield of my reaction is very low. What are the potential reasons?
Low yields can stem from several factors:
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Incomplete Reaction: Insufficient reaction time or temperature may lead to incomplete conversion of the starting material.
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Hydrolysis of the Product: this compound is highly susceptible to hydrolysis, converting it to the corresponding sulfonic acid, especially during workup.[5] It is critical to use ice-cold water for quenching and washing, and to minimize the product's contact with water.[1][2]
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Side Reactions: At higher temperatures, competing side reactions, such as polysulfonation or decomposition, can reduce the yield of the desired product.[6]
Q4: How can I confirm the identity and purity of my final product?
The identity and purity of this compound can be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can confirm the structure. The expected signals for this compound in a CD₃CN:CDCl₃ (1:1) solvent mixture are approximately δ 9.49 (broad singlet, 1H, NH), 8.24 (doublet of doublets, 1H), 8.16 (doublet, 1H), and 7.22 (doublet, 1H).[7]
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Melting Point: The literature melting point is in the range of 188-202°C.[7] A broad melting range may indicate impurities.
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Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight of the compound (C₈H₄ClNO₄S, MW: 245.64).[8]
Q5: Is it necessary to purify the crude this compound?
The need for purification depends on the requirements of the subsequent reaction. In some cases, the crude product, after being thoroughly washed and dried, can be used directly in the next step.[2] However, if high purity is required, recrystallization from a suitable solvent system is recommended. One protocol dissolves the crude solid in ethyl acetate, washes it with water and brine, and then dries and evaporates the solvent to obtain the product.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction mixture is highly viscous and difficult to stir. | 1. Isatin has not fully dissolved in the chlorosulfonic acid. 2. The reaction temperature is too low, causing precipitation. | 1. Ensure gradual addition of isatin to the chlorosulfonic acid with efficient stirring to promote dissolution. 2. Once the initial exotherm is controlled, allow the reaction to warm to the specified temperature (e.g., 70°C) to maintain a homogenous solution.[1] |
| Product precipitates as an oil instead of a solid upon quenching. | 1. The quenching process is too slow, leading to localized warming and partial hydrolysis or oiling out. 2. Presence of impurities. | 1. Pour the reaction mixture slowly but steadily onto a vigorously stirred slurry of crushed ice.[1] 2. After initial precipitation, continue stirring in the ice bath to encourage solidification. If an oil persists, it can be extracted with a suitable organic solvent like ethyl acetate, which is then washed and dried.[1] |
| Final product is wet and difficult to dry. | 1. Inefficient removal of water during filtration and washing. 2. The product may have partially hydrolyzed to the more hygroscopic sulfonic acid. | 1. After filtering, press the solid product firmly on the filter to remove as much water as possible. Wash with a minimal amount of ice-cold water. 2. Dry the product under high vacuum, possibly with gentle heating if the product is stable. |
| Formation of 2,3-Dioxoindoline-5-sulfonic acid as a major byproduct. | 1. Hydrolysis of the sulfonyl chloride during the aqueous workup. 2. Incomplete conversion of the sulfonic acid intermediate to the sulfonyl chloride (in two-step methods). | 1. Workup should be performed quickly and at low temperatures (0-5°C). Ensure all equipment is pre-chilled. 2. In two-step syntheses, ensure the chlorinating agent (e.g., POCl₃) is added in sufficient excess and the reaction is allowed to proceed to completion.[2] |
| Di-sulfonated or other isomeric byproducts are suspected. | 1. Reaction temperature is too high or the reaction time is excessively long. 2. The molar ratio of chlorosulfonic acid to isatin is too high. | 1. Strictly adhere to the recommended reaction temperature and time. Monitor the reaction progress using TLC if possible. 2. While an excess of chlorosulfonic acid is necessary, using a very large excess may promote side reactions. Follow established protocols for molar ratios. |
Quantitative Data Summary
The following table summarizes quantitative data from various reported synthetic methods for this compound.
| Starting Material | Reagents | Reaction Conditions | Yield (%) | Reference |
| Isatin | Chlorosulfonic acid | 0°C to 70°C, 3 hours | 75 | [1] |
| Sodium 2,3-dioxoindoline-5-sulfonate dihydrate | Phosphorus oxychloride (POCl₃), Tetramethylene sulfone | 60-70°C, 3 hours | 92 | [2] |
| Sodium 2,3-dioxoindoline-5-sulfonate dihydrate | Phosphorus oxychloride (POCl₃), Sulfolane | 60°C, 3 hours | 82 | [3] |
| Isatin-5-sulfonic acid sodium salt dihydrate | Not specified | Not specified | 40 | [5] |
Experimental Protocols
Protocol 1: Direct Chlorosulfonation of Isatin[1]
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Preparation: In a fume hood, place a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet in an ice bath.
-
Reaction Setup: Carefully add chlorosulfonic acid (e.g., 13.0 mL for 2.94 g of isatin) to the flask.
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Addition of Isatin: While maintaining the temperature at 0°C, slowly add isatin portion-wise to the stirred chlorosulfonic acid.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 70°C. Maintain this temperature with stirring for 3 hours.
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Quenching: Cool the reaction mixture to room temperature and then slowly pour it onto 100 g of crushed ice with vigorous stirring.
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Isolation: A yellow solid will precipitate. Collect the solid by vacuum filtration and wash it with ice-cold water.
-
Drying: Dry the product under vacuum to obtain this compound.
Protocol 2: From Sodium 2,3-dioxoindoline-5-sulfonate[2][3]
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Preparation: In a fume hood, add sodium 2,3-dioxoindoline-5-sulfonate dihydrate (e.g., 2 g) and tetramethylene sulfone (10 mL) or sulfolane to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an argon or nitrogen atmosphere.
-
Heating: Heat the mixture to 60-70°C to dissolve the starting material.
-
Addition of Chlorinating Agent: Add phosphorus oxychloride (POCl₃, e.g., 3.36 mL) dropwise to the solution.
-
Reaction: Stir the reaction mixture at 60-70°C for 3 hours.
-
Quenching: Cool the reaction to room temperature and then place it in an ice bath. Carefully add ice-cold water to precipitate the product.
-
Isolation: Collect the yellow precipitate by vacuum filtration and wash it with ice-cold water.
-
Drying: Dry the solid under vacuum. The product can be used without further purification or can be purified by dissolving in ethyl acetate, washing with water, drying over anhydrous sodium sulfate, and evaporating the solvent.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and its primary side reaction.
Caption: A troubleshooting workflow for common issues in the synthesis of this compound.
References
- 1. CN103183631A - Novel isatin-5-sulfonamide derivative and application of same in preparation of medicines used for treating atypical pneumonia - Google Patents [patents.google.com]
- 2. ukessays.com [ukessays.com]
- 3. 80789-74-8|Sodium 2,3-dioxoindoline-5-sulfonate| Ambeed [ambeed.com]
- 4. Synthesis of Isatin-derived Heterocycles with Promising Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2010121212A2 - Indoline scaffold shp-2 inhibitors and method of treating cancer - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Inhibitors of Src Homology-2 Domain containing Protein Tyrosine Phosphatase-2 (Shp2) Based on Oxindole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,3-Dioxoindoline-5-sulfonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2,3-Dioxoindoline-5-sulfonyl chloride reactions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction conditions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, primarily through the chlorosulfonation of isatin.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the chlorosulfonation of isatin can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and appropriate temperature. While the reaction can be initiated at 0°C, it may require warming to room temperature and a prolonged period (e.g., up to 26 hours) to proceed to completion.[1]
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Suboptimal Reagent Ratio: An inappropriate ratio of isatin to chlorosulfonic acid can lead to low conversion. An excess of the chlorinating agent is generally recommended to drive the reaction forward.[1]
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Moisture Contamination: Chlorosulfonic acid reacts violently with water, and the resulting sulfonyl chloride is also moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions.
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Product Degradation: The product, this compound, is susceptible to hydrolysis, especially during workup. It is crucial to use cold, anhydrous conditions during extraction and to minimize exposure to aqueous or basic environments.
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Substrate Purity: Impurities in the starting isatin can interfere with the reaction, leading to side products and reduced yields. Ensure the isatin is of high purity before use.
Q2: I am observing the formation of a significant amount of side products. What are they and how can I minimize them?
A2: Side product formation is a common challenge. Potential side products and mitigation strategies include:
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Di-sulfonated Isatin: The use of a large excess of chlorosulfonic acid or elevated temperatures can lead to the formation of di-sulfonated products. To minimize this, use a controlled excess of the chlorinating agent and maintain the recommended reaction temperature.
-
Isatin-5-sulfonic acid: This can form if the sulfonyl chloride is hydrolyzed during the reaction or workup. To prevent this, maintain anhydrous conditions throughout the reaction and during the initial stages of purification. When quenching the reaction, do so at low temperatures (e.g., by pouring the reaction mixture onto ice) and immediately extract the product into an organic solvent.
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Tar Formation: Isatin and its derivatives can be prone to polymerization or degradation under strongly acidic and high-temperature conditions, leading to the formation of intractable tars. To avoid this, ensure the isatin is fully dissolved before proceeding with the reaction and maintain careful temperature control.
Q3: The purification of my product is difficult. What are the best practices?
A3: this compound can be challenging to purify due to its reactivity.
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Flash Chromatography: This is a common method for purifying sulfonyl chlorides. Use a silica gel column and a non-polar eluent system, such as a gradient of ethyl acetate in hexanes.
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Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be effective.
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Hydrolysis Prevention: During workup and purification, it is critical to avoid hydrolysis. Use anhydrous solvents and drying agents (e.g., Na2SO4 or MgSO4). When performing aqueous washes, use cold brine and work quickly.
Q4: How can I confirm the identity and purity of my final product?
A4: The structure and purity of this compound can be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): This will provide information about the structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This will show characteristic peaks for the sulfonyl chloride and carbonyl functional groups.
-
High-Performance Liquid Chromatography (HPLC): This can be used to assess the purity of the final product.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes key reaction parameters and their potential impact on the yield of this compound. Please note that the yields are illustrative, as comprehensive optimization studies for this specific reaction are not widely published.
| Parameter | Condition | Expected Impact on Yield | Potential Issues |
| Molar Ratio (Isatin:Chlorosulfonic Acid) | 1:2 to 1:5 | Increasing the excess of chlorosulfonic acid can improve conversion. | Higher excess may lead to di-sulfonation. |
| Temperature | 0°C to Room Temperature | Higher temperatures can increase the reaction rate. | Increased risk of side product and tar formation. |
| Reaction Time | 12 to 26 hours | Longer reaction times can lead to higher conversion. | Prolonged times at higher temperatures can increase degradation. |
| Solvent | Neat (no solvent) or Chlorinated Solvent | Neat is common. A co-solvent can aid in solubility and temperature control. | The choice of solvent can affect reaction rate and workup. |
Experimental Protocols
The following is a representative protocol for the synthesis of this compound, adapted from procedures for similar chlorosulfonation reactions.
Materials:
-
Isatin
-
Chlorosulfonic acid
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Dichloromethane (DCM, anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution (cold)
-
Brine (cold)
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Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add isatin.
-
Addition of Chlorosulfonic Acid: Cool the flask to 0°C in an ice bath. Slowly add chlorosulfonic acid (2-5 equivalents) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, and then let it warm to room temperature. Stir for an additional 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C. Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and dichloromethane.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
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Washing: Combine the organic layers and wash sequentially with cold water, cold saturated sodium bicarbonate solution, and cold brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Mandatory Visualizations
Chemical Reaction Pathway
Caption: Synthesis and side reactions of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
Troubleshooting Logic
Caption: A logical approach to troubleshooting common synthesis issues.
References
Technical Support Center: Troubleshooting Low Yield in Sulfonamide Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and optimize sulfonamide synthesis, focusing on addressing common causes of low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in sulfonamide synthesis?
A1: The most frequent issue leading to low yields is the degradation or impurity of the starting materials, particularly the sulfonyl chloride.[1] Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive under standard sulfonylation conditions.[1][2][3] It is crucial to use freshly opened or properly stored sulfonyl chlorides and to ensure all glassware and solvents are anhydrous.[1]
Q2: How does the choice of base affect the reaction yield?
A2: The base plays a critical role in sulfonamide synthesis by neutralizing the HCl generated during the reaction.[4] The choice of base can significantly impact the yield. While tertiary amines like triethylamine or pyridine are commonly used, their basicity and nucleophilicity must be considered.[5] A base that is too weakly basic may not effectively scavenge the acid, leading to side reactions. Conversely, a base that is too strongly nucleophilic can compete with the primary or secondary amine in reacting with the sulfonyl chloride. For sensitive substrates, non-nucleophilic bases may be a better choice.[1]
Q3: Can the reaction solvent influence the yield of my sulfonamide synthesis?
A3: Yes, the solvent can have a significant impact. The ideal solvent should be inert to the reactants and capable of dissolving both the amine and the sulfonyl chloride.[1] Aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are often preferred.[6] Protic solvents should be avoided as they can react with the sulfonyl chloride.[1] In some cases, using a slight excess of a liquid amine reactant can also serve as the solvent.
Q4: My reaction appears to have worked according to TLC, but I'm losing a significant amount of product during workup. What could be the cause?
A4: Product loss during workup is a common issue that can drastically lower the final yield.[1] If your sulfonamide has some water solubility, you may be losing it in the aqueous phase during extraction. To mitigate this, perform multiple extractions with an organic solvent to maximize recovery.[1] Additionally, ensure the pH of the aqueous phase is appropriate to keep your product in the organic layer. Some sulfonamides with acidic or basic functionalities may partition into the aqueous layer at certain pH values.
Q5: Are there common side reactions that can lead to a low yield of the desired sulfonamide?
A5: Several side reactions can compete with the desired sulfonamide formation. One common side reaction is the formation of a disulfonated product, especially if the primary amine has two reactive N-H bonds. The hydrolysis of the sulfonyl chloride, as mentioned earlier, is another major competing reaction.[1] If the reaction temperature is too high, decomposition of the reactants or the product can also occur.[1]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues leading to low yields in sulfonamide synthesis.
Problem 1: Low or No Product Formation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Degraded/Impure Sulfonyl Chloride | Verify the purity of the sulfonyl chloride using techniques like NMR or melting point analysis. Use a freshly opened bottle or purify the existing stock. | Purification of Sulfonyl Chloride: Recrystallization from an appropriate anhydrous solvent (e.g., hexane, carbon tetrachloride) can be performed. Ensure all glassware is thoroughly dried. |
| Inactive Amine | Check the purity of the amine. Electron-deficient amines can be less nucleophilic and may require more forcing conditions. | Purity Check: Analyze the amine by NMR, GC-MS, or titration to confirm its identity and purity. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some reactions require initial cooling (e.g., 0 °C) to control the exotherm, followed by warming to room temperature or gentle heating to drive the reaction to completion.[1] | Temperature Optimization: Set up small-scale parallel reactions at different temperatures (e.g., 0 °C, room temperature, 40 °C) and monitor the progress by TLC or LC-MS to determine the optimal condition. |
| Incorrect Solvent or Base | Ensure the solvent is anhydrous and inert. The base should be strong enough to neutralize HCl but not so nucleophilic that it competes with the amine. | Solvent and Base Screening: Run small-scale reactions with different anhydrous aprotic solvents (e.g., DCM, THF, ACN) and bases (e.g., triethylamine, pyridine, DIPEA). |
Problem 2: Multiple Products Observed (Side Reactions)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Over-sulfonylation of Primary Amine | Use a slight excess of the primary amine relative to the sulfonyl chloride to favor monosulfonylation. | Stoichiometry Adjustment: Set up reactions with varying molar ratios of amine to sulfonyl chloride (e.g., 1.1:1, 1.5:1, 2:1) and analyze the product distribution. |
| Reaction with Solvent | Ensure the solvent is not reactive with the sulfonyl chloride (e.g., avoid alcohols). | Solvent Selection: Switch to a non-reactive, aprotic solvent. |
| Hydrolysis of Sulfonyl Chloride | Perform the reaction under strictly anhydrous conditions. Use dry solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | Anhydrous Technique: Dry solvents using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone). Dry glassware in an oven overnight before use. |
Visualizing the Troubleshooting Process
A logical workflow can aid in systematically addressing low yield issues.
References
2,3-Dioxoindoline-5-sulfonyl chloride stability and storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 2,3-Dioxoindoline-5-sulfonyl chloride, also known as 5-Isatinsulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the longevity and reactivity of this compound, it is crucial to store it under controlled conditions. The compound is sensitive to moisture and may also be sensitive to air and light.[1] Key storage recommendations include:
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Atmosphere: Store under an inert gas atmosphere such as argon or nitrogen.[1]
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Container: Keep the compound in a tightly sealed container.[1][2][3] It is also recommended to use a corrosion-resistant container with a resistant inner liner, and to avoid metal containers.[1]
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Temperature: While the product is chemically stable at room temperature, it is best to refer to the product label for the recommended storage temperature.[1]
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Environment: The storage area should be dry, cool, and well-ventilated.[2][3]
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound is hydrolysis. Due to the presence of the reactive sulfonyl chloride group, the compound readily reacts with water. This reaction leads to the formation of the corresponding sulfonic acid, rendering the compound inactive for its intended sulfonylation reactions.[1][4] Exposure to moisture from the air is a common cause of hydrolysis.[1][3][4]
Q3: How can I tell if my this compound has degraded?
A3: Visual inspection can sometimes indicate degradation, although it is not a definitive method. Clumping of the solid material or a change in color may suggest moisture absorption and potential hydrolysis. The most reliable method to assess the purity and integrity of the compound is through analytical techniques such as NMR or HPLC.
Q4: Is this compound compatible with all types of laboratory containers?
A4: No, it is not. Due to its corrosive nature, especially in the presence of moisture which can lead to the formation of acidic byproducts, it is recommended to avoid metal containers for storage.[1] Use glass or other corrosion-resistant containers.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
| Problem | Possible Cause | Recommended Solution |
| Low or no reactivity in sulfonylation reaction | Degradation of the sulfonyl chloride due to improper storage and handling. | - Ensure the reagent was stored under an inert atmosphere and in a tightly sealed container.- Before use, allow the container to warm to room temperature before opening to prevent condensation.- Use freshly opened or properly stored material for reactions.- Verify the purity of the reagent using an appropriate analytical method (e.g., NMR). |
| Inconsistent reaction yields | Partial degradation of the reagent. | - Aliquot the reagent upon receipt into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material to air and moisture. |
| Formation of unexpected byproducts | Reaction with trace amounts of water in the solvent or on glassware. | - Use anhydrous solvents for the reaction.- Thoroughly dry all glassware in an oven before use.- Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Solid reagent appears clumpy or discolored | Absorption of moisture from the atmosphere. | - While the material may still have some activity, it is best to use a fresh, non-clumped batch for critical reactions to ensure reproducibility.- If you must use it, consider analyzing its purity before proceeding. |
Experimental Protocols
Protocol 1: Handling and Dispensing of this compound
This protocol outlines the recommended procedure for handling the reagent to minimize degradation.
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Preparation: Move the sealed container of this compound from its storage location to a desiccator and allow it to equilibrate to room temperature. This prevents moisture from condensing on the cold solid when the container is opened.
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Inert Atmosphere: Perform all manipulations of the solid reagent inside a glove box or under a positive pressure of an inert gas (e.g., argon or nitrogen) using a Schlenk line.
-
Dispensing: Quickly weigh the desired amount of the reagent into a pre-dried reaction vessel.
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Sealing: Tightly reseal the main container, purge with inert gas if possible, and return it to the recommended storage conditions promptly.
Visual Guides
Below are diagrams illustrating key workflows and logical relationships for handling and troubleshooting this compound.
Caption: Recommended storage workflow for this compound.
Caption: Troubleshooting flowchart for experiments using this compound.
References
Technical Support Center: Reactions with 2,3-Dioxoindoline-5-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dioxoindoline-5-sulfonyl chloride. The information is designed to help identify and mitigate the formation of common byproducts during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered when using this compound?
A1: The most frequently observed byproducts are the hydrolysis product, 2,3-Dioxoindoline-5-sulfonic acid, and unreacted starting material. Depending on the specific reaction, side-reactions involving the isatin ring can also occur, though these are less common under standard sulfonylation conditions. The stability of heteroaromatic sulfonyl chlorides can be limited, potentially leading to complex decomposition products.[1]
Q2: Why is 2,3-Dioxoindoline-5-sulfonic acid a common impurity in my reaction?
A2: The formation of the corresponding sulfonic acid is primarily due to the hydrolysis of the highly reactive sulfonyl chloride functional group.[2] This occurs when the compound comes into contact with water. Sources of moisture can include non-anhydrous solvents, atmospheric humidity, or the aqueous workup phase of the experiment.[2][3]
Q3: How can I minimize the hydrolysis of the sulfonyl chloride to sulfonic acid?
A3: To minimize hydrolysis, it is critical to maintain anhydrous conditions throughout the reaction. This includes using anhydrous solvents and reagents, drying all glassware thoroughly, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] During the workup, aqueous washes should be performed quickly and at low temperatures, followed by immediate extraction of the product into an organic solvent.[2]
Q4: My desired sulfonamide product yield is low. What are the potential causes related to byproducts?
A4: Low yields are often linked to the competing hydrolysis reaction, which consumes the starting material. Other causes can include incomplete reaction due to insufficient reaction time or temperature, or suboptimal stoichiometry of reagents. The nucleophilicity of the amine used can also significantly impact reaction efficiency.[4]
Q5: What are the best analytical methods to detect and quantify byproducts?
A5: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring reaction progress and quantifying the ratio of the desired product to byproducts like the sulfonic acid.[2] Thin-Layer Chromatography (TLC) can provide rapid qualitative assessment, where the highly polar sulfonic acid will typically have a very low Rf value. ¹H NMR spectroscopy can also be used to characterize the final product and identify the presence of major impurities.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| High percentage of a very polar byproduct observed on TLC/HPLC (low Rf, early elution time). | Hydrolysis of the sulfonyl chloride to 2,3-Dioxoindoline-5-sulfonic acid.[2] | - Ensure all solvents and reagents are anhydrous. - Run the reaction under an inert atmosphere (N₂ or Ar). - During workup, use cold aqueous solutions and minimize contact time.[2] |
| Low yield of the desired product with significant recovery of starting material. | Incomplete reaction. | - Increase reaction time or temperature, carefully monitoring for decomposition. - Ensure the correct stoichiometry of reagents. For sulfonamide formation, a slight excess of the amine may be beneficial.[5] - Use a suitable base (e.g., pyridine, triethylamine) to scavenge the HCl generated during the reaction.[5] |
| Formation of multiple unidentified spots on TLC. | Decomposition of the starting material or product. | - Heteroaromatic sulfonyl chlorides can be unstable.[1] Avoid excessive heating or prolonged reaction times. - Consider using the sulfonyl fluoride analogue, which is often more stable but less reactive.[1] - Ensure the purification method (e.g., silica gel chromatography) is not causing degradation. |
| Reaction mixture turns dark or forms a precipitate. | Complex decomposition pathways or polymerization. | - This may be related to the inherent stability of the heterocyclic system.[1] - Attempt the reaction at a lower temperature. - Ensure the purity of the starting this compound, as impurities can catalyze decomposition. |
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol provides a representative method for the reaction of this compound with a primary or secondary amine.
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Preparation: Dry all glassware in an oven at >100°C overnight and allow to cool in a desiccator.
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and anhydrous solvent (e.g., acetonitrile, dichloromethane).[5]
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Addition of Reagents: In a separate flask, dissolve the desired amine (1.1-1.5 equiv) and a non-nucleophilic base such as triethylamine or pyridine (1.5-2.0 equiv) in the same anhydrous solvent.[5]
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Reaction: Cool the sulfonyl chloride solution to 0°C in an ice bath. Add the amine/base solution dropwise over 15-30 minutes.
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Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress by TLC or LC-MS.
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Workup: Once the reaction is complete, quench by adding cold water or a saturated aqueous solution of NH₄Cl.
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Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers.
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Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[2]
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Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Visualized Workflows and Pathways
Caption: Logical pathways for product and byproduct formation.
References
Technical Support Center: Purification of 2,3-Dioxoindoline-5-sulfonyl chloride Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 2,3-dioxoindoline-5-sulfonyl chloride and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound derivatives in a question-and-answer format.
Issue 1: Low Yield of Purified Product
Question: My overall yield of the purified this compound derivative is significantly lower than expected. What are the common causes?
Answer: Low yields can stem from several factors throughout the synthesis and purification process. Key areas to investigate include:
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Incomplete Reaction: The initial synthesis of the derivative may not have gone to completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed before proceeding to purification.
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Product Degradation: this compound and its derivatives, particularly the sulfonyl chloride moiety, are susceptible to hydrolysis.[1] Exposure to moisture during workup or purification can lead to the formation of the corresponding sulfonic acid, significantly reducing the yield of the desired product.
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Formation of Side Products: Undesired side reactions can consume starting materials and reduce the yield of the target compound. For instance, in the synthesis of isatin derivatives, sulfonation of the aromatic ring can occur as a side reaction.[2]
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Losses During Purification: Significant product loss can occur during recrystallization or column chromatography if the conditions are not optimized. This can include the product remaining in the mother liquor during recrystallization or incomplete elution from the column.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Product is an Oil or Sticky Solid and Fails to Crystallize
Question: After workup and solvent removal, my purified this compound derivative is an oil or a sticky solid that will not crystallize. How can I obtain a solid product?
Answer: The inability to obtain a crystalline solid is a common issue, often due to residual solvent or the inherent properties of the derivative. Here are some troubleshooting steps:
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High Vacuum Drying: Ensure all residual solvent is removed by drying the product under a high vacuum for an extended period. Gentle heating, if the compound is stable, can aid in this process.
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Trituration: This technique can induce crystallization. Add a non-polar solvent in which your product is insoluble (e.g., hexanes, diethyl ether) to the oil or sticky solid.[3] Vigorously scratch the inside of the flask with a glass rod at the solvent-product interface. This can create nucleation sites for crystal growth.
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Solvent Selection for Recrystallization: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound when hot but not at room temperature. For isatin derivatives, glacial acetic acid is often effective.[2] For N-alkylated isatins, recrystallization from ethanol or ethanol/water mixtures can be successful.[4]
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Seeding: If you have a small amount of crystalline material from a previous batch, adding a "seed" crystal to the supersaturated solution can initiate crystallization.
Logical Flow for Obtaining a Crystalline Product:
Caption: Steps to induce crystallization of an oily product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound derivatives?
A1: Common impurities can include:
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Unreacted Starting Materials: Such as isatin or the corresponding amine used for sulfonamide formation.
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Hydrolysis Product: The corresponding sulfonic acid is a major impurity if the sulfonyl chloride is exposed to moisture.
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Isatin Oxime: This can form as a byproduct during the acid-catalyzed cyclization in the Sandmeyer isatin synthesis.[5]
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Diaryl Sulfone: In chlorosulfonation reactions, the formation of diaryl sulfone can be a significant side reaction.
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E/Z Isomers: For derivatives such as isatin hydrazones, a mixture of E/Z isomers may be present, which can be difficult to separate.[4]
Q2: My purified sulfonamide derivative appears to be degrading during storage. How can I prevent this?
A2: Sulfonamides can be susceptible to hydrolysis, especially under acidic or basic conditions and elevated temperatures. For long-term storage, it is recommended to keep the purified compound in a desiccator at a low temperature. Storing under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial, especially for compounds sensitive to oxidation.
Q3: What are the best general practices for purifying this compound derivatives by column chromatography?
A3: Effective column chromatography relies on several factors:
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Stationary Phase: Silica gel is the most common stationary phase for these types of compounds.
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Eluent System: A gradient elution is often more effective than an isocratic one. A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The polarity of the eluent should be gradually increased to elute the desired compound. For N-alkylated isatins, an ethyl acetate/hexane system is a good choice.[3]
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Monitoring: Closely monitor the elution using TLC to identify the fractions containing the pure product.
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Dry Loading: For compounds that are not highly soluble in the initial eluent, dry loading onto the column can improve separation.
Data Presentation
Table 1: Common Recrystallization Solvents for Isatin and its Derivatives
| Derivative Class | Recommended Solvent(s) | Observations |
| Isatin | Glacial Acetic Acid | Yields large, well-formed crystals.[2] |
| 5-Methylisatin | Glacial Acetic Acid | Effective for purification of the crude product.[2] |
| N-Alkylated Isatins | Ethanol, Ethanol/Water | Good for obtaining crystalline solids from oily products.[4] |
| Isatin-based Sulfonamides | DMF, Ethanol | Often used for final purification of synthesized sulfonamides.[4] |
Table 2: Typical Column Chromatography Conditions for Isatin Derivatives
| Derivative Class | Stationary Phase | Eluent System (Gradient) | Typical Recovery Yield (%) |
| N-Alkylated Isatins | Silica Gel | Hexane to Ethyl Acetate/Hexane (e.g., 1:9) | 85-95% |
| Isatin-based Carbamates | Silica Gel | Methylene Chloride | >90% |
| Isatin-based Sulfonamides | Silica Gel | Dichloromethane/Methanol | 70-85% |
Experimental Protocols
Protocol 1: Purification of N-Alkylated Isatins by Column Chromatography
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Prepare the Column: A glass column is packed with silica gel slurried in the initial, least polar eluent (e.g., 100% hexanes).
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Load the Sample: The crude N-alkylated isatin is dissolved in a minimal amount of dichloromethane or the initial eluent and carefully loaded onto the top of the silica gel bed. Alternatively, for less soluble compounds, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder loaded onto the column.
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Elution: The elution is started with the non-polar solvent (e.g., hexanes). The polarity of the eluent is gradually increased by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.
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Fraction Collection: Fractions are collected throughout the elution process.
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Monitoring: Each fraction is analyzed by TLC to identify those containing the pure product.
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Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified N-alkylated isatin.
Protocol 2: Purification of Isatin Derivatives by Recrystallization from Glacial Acetic Acid
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Dissolution: The crude isatin derivative is placed in a flask, and a minimal amount of hot glacial acetic acid is added to completely dissolve the solid.
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Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel with fluted filter paper.
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Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be insulated.
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Further Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
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Isolation: The crystals are collected by vacuum filtration.
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Washing: The collected crystals are washed with a small amount of cold solvent (e.g., cold ethanol or diethyl ether) to remove any residual acetic acid and soluble impurities.
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Drying: The purified crystals are dried under vacuum to remove all traces of solvent.
Mandatory Visualizations
Signaling Pathway: General Troubleshooting Logic for Purification
Caption: General purification strategy for isatin derivatives.
Experimental Workflow: Recrystallization
Caption: Step-by-step workflow for purification by recrystallization.
References
- 1. Fluorinated isatin derivatives. Part 2. New N-substituted 5-pyrrolidinylsulfonyl isatins as potential tools for molecular imaging of caspases in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Reactions Involving 2,3-Dioxoindoline-5-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dioxoindoline-5-sulfonyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in research and drug development?
This compound is a versatile bifunctional molecule primarily used as a building block in organic synthesis. Its isatin core is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. The sulfonyl chloride group is a reactive functional group that readily undergoes nucleophilic substitution to form sulfonamides, which are a common feature in many pharmaceutical agents. Therefore, this compound is frequently used in the synthesis of novel bioactive molecules for drug discovery programs targeting various diseases.
Q2: What are the key reactive sites on this compound that I should be aware of when planning my reaction?
There are three primary reactive sites on the this compound molecule that can be influenced by the choice of base and reaction conditions:
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Sulfonyl Chloride (-SO₂Cl): This is the most electrophilic site and the intended target for nucleophilic attack in sulfonamide synthesis.
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Isatin N-H: The proton on the indole nitrogen is acidic and can be deprotonated by a base. This can lead to N-alkylation or other N-substitutions, which may be a desired transformation or a potential side reaction.
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C3-Carbonyl Group: The ketone at the C3 position of the isatin ring is electrophilic and can participate in various reactions, such as aldol condensations or reactions with nucleophiles, particularly under basic conditions.
A thorough understanding of these reactive sites is crucial for designing a selective transformation.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Sulfonamide Product
Symptom: The reaction of this compound with a primary or secondary amine results in a low yield of the expected N-substituted-2,3-dioxoindoline-5-sulfonamide.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Base | The base may be too weak to effectively scavenge the HCl byproduct, leading to protonation of the amine nucleophile and slowing down the reaction. Consider using a stronger, non-nucleophilic base. Common choices include triethylamine (TEA) or pyridine. For less reactive amines, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly improve the reaction rate. |
| Hydrolysis of Sulfonyl Chloride | This compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines. Ensure all reagents, solvents, and glassware are rigorously dried. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. |
| Poor Solubility of Reactants | The starting materials may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and incomplete conversion. Select a solvent in which all reactants are soluble. Common solvents for sulfonamide synthesis include dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF). Gentle heating may improve solubility, but should be monitored to avoid decomposition. |
| Steric Hindrance | If either the amine nucleophile or the isatin scaffold is sterically hindered, the reaction rate may be significantly reduced. In such cases, prolonged reaction times, elevated temperatures, or the use of a more potent catalytic system (e.g., DMAP) may be necessary. |
Issue 2: Formation of Unexpected Side Products
Symptom: In addition to the desired sulfonamide, TLC or LC-MS analysis shows the presence of one or more significant side products.
Potential Causes and Solutions:
| Potential Side Product | Probable Cause | Recommended Solution |
| N-Alkylated Isatin | If the reaction conditions involve an alkylating agent or if the base itself can act as a nucleophile, N-alkylation of the isatin ring can compete with sulfonamide formation. | Use a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA). Avoid strong, nucleophilic bases if N-alkylation is not the desired outcome. |
| Isatin Ring-Opening | Strong bases can promote the cleavage of the amide bond in the isatin ring, leading to the formation of isatinic acid derivatives. | Use a moderately strong, non-nucleophilic base in stoichiometric amounts. Avoid using strong bases like sodium hydroxide or potassium tert-butoxide unless ring-opening is the intended reaction. |
| Reaction at C3-Carbonyl | The C3-carbonyl group can undergo reactions, especially with nucleophilic bases or in the presence of other nucleophiles. | The choice of a sterically hindered base may help to minimize reactions at the C3 position. Keeping the reaction temperature low can also improve selectivity for the sulfonyl chloride group. |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-2,3-dioxoindoline-5-sulfonamides
This protocol provides a general guideline for the reaction of this compound with an aromatic amine. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
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Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the substituted aniline (1.1 equivalents) and anhydrous dichloromethane (DCM).
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Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (1.5 equivalents) dropwise.
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Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimum amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Data Presentation
The following table summarizes representative yields for the synthesis of sulfonamides from sulfonyl chlorides and amines under various basic conditions, drawn from analogous reactions in the literature. These values can serve as a benchmark for optimizing your own reactions. Numerous researchers have successfully synthesized sulphonamides by reacting amines with sulphonyl chloride in the presence of bases like pyridine, DIPEA, sodium hydroxide, and triethylamine.[1]
| Sulfonyl Chloride | Amine | Base | Solvent | Yield (%) | Reference |
| 8-hydroxyquinoline-5-sulfonyl chloride | propargylamine | - (4 eq. of amine used) | CH₃CN | High | [2] |
| 8-methoxyquinoline-5-sulfonyl chloride | acetylenamine derivatives | triethylamine | CH₃CN | High | [2] |
| Substituted benzene sulfonyl chlorides | N-isopropyl-4-methylpyridine-2,6-diamine | - | Dichloromethane | Not Specified | [3] |
| 5-(dimethylamino)naphthalene-1-sulfonyl chloride | anilines | - | Not Specified | 71-99% | [4] |
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Sulfonamide Yield
Caption: Troubleshooting workflow for low sulfonamide yield.
Potential Reaction Pathways with this compound
Caption: Potential reaction pathways based on base selection.
References
- 1. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurjchem.com [eurjchem.com]
- 4. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring the Progress of 2,3-Dioxoindoline-5-sulfonyl chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on monitoring the progress of reactions involving 2,3-Dioxoindoline-5-sulfonyl chloride, a key intermediate in the synthesis of various biologically active sulfonamides. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for monitoring the progress of a reaction with this compound?
A1: The most common and effective methods for monitoring the progress of reactions with this compound are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC is often used for quick, qualitative checks of reaction progress, while HPLC provides more quantitative data. NMR spectroscopy is invaluable for structural confirmation of the product and can also be used to determine the reaction conversion.
Q2: How do I choose the right analytical technique for my specific reaction?
A2: The choice of analytical technique depends on the specific requirements of your experiment:
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Thin Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of the reaction's progress. It allows you to quickly visualize the consumption of the starting material and the formation of the product.
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High-Performance Liquid Chromatography (HPLC): Best suited for quantitative analysis. It can be used to determine the exact conversion of the starting material to the product and to identify and quantify any impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for structural elucidation of the final product. It can also be used to monitor the reaction progress by observing the disappearance of signals corresponding to the starting material and the appearance of signals for the product.
Q3: What are the key indicators of a successful reaction?
A3: A successful reaction is indicated by:
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TLC Analysis: The disappearance of the starting material spot and the appearance of a new spot corresponding to the product.
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HPLC Analysis: A decrease in the peak area of the starting material and an increase in the peak area of the product.
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NMR Analysis: The disappearance of characteristic peaks of the starting material and the appearance of new peaks corresponding to the product.
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Work-up and Isolation: Obtaining the desired product in a good yield and high purity after the reaction is complete.
Troubleshooting Guide
This section addresses common issues that may arise during the reaction of this compound with nucleophiles, such as primary or secondary amines, to form sulfonamides.
| Issue | Possible Causes | Troubleshooting Steps |
| Low or No Product Yield | 1. Poor reactivity of the nucleophile: Sterically hindered or electron-deficient amines/alcohols may react slowly. 2. Inadequate base: The base may not be strong enough to deprotonate the nucleophile or neutralize the HCl byproduct. 3. Moisture in the reaction: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[1] 4. Low reaction temperature: The reaction may require more energy to proceed. | 1. Increase reaction temperature: Gently heat the reaction mixture and monitor by TLC. 2. Use a stronger base: Switch to a stronger, non-nucleophilic base like DBU or a different amine base like triethylamine or pyridine.[2] 3. Ensure anhydrous conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Increase reaction time: Allow the reaction to stir for a longer period. |
| Multiple Spots on TLC / Multiple Peaks in HPLC | 1. Formation of side products: The isatin core can undergo side reactions under basic conditions.[3][4] 2. Bis-sulfonylation: Primary amines can react with two equivalents of the sulfonyl chloride. 3. Degradation of starting material or product: The starting material or product may be unstable under the reaction conditions. | 1. Control reaction temperature: Run the reaction at a lower temperature to minimize side reactions. 2. Slow addition of sulfonyl chloride: Add the this compound solution dropwise to the amine solution to avoid localized high concentrations. 3. Use of a bulky base: A sterically hindered base can sometimes suppress side reactions. 4. Optimize stoichiometry: Use a slight excess of the amine to prevent bis-sulfonylation. |
| Starting Material Remains Unchanged | 1. Inactive catalyst or reagents: The base or other additives may be old or inactive. 2. Incorrect solvent: The reactants may not be soluble in the chosen solvent. 3. Reaction temperature is too low. | 1. Use fresh reagents: Ensure all reagents, especially the base, are fresh and of high quality. 2. Change the solvent: Try a different aprotic solvent like acetonitrile, THF, or DMF to improve solubility. 3. Increase the temperature: Gradually increase the reaction temperature while monitoring the progress. |
| Difficulty in Product Purification | 1. Similar polarity of product and impurities: The product and byproducts may have similar Rf values on TLC, making separation by column chromatography difficult. 2. Product is highly polar: The product may be difficult to elute from a silica gel column. | 1. Optimize TLC solvent system: Experiment with different solvent mixtures to achieve better separation between the product and impurities before attempting column chromatography. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[5] 3. Use a different stationary phase: Consider using a different type of chromatography, such as reverse-phase chromatography. |
Experimental Protocols
Here we provide detailed methodologies for monitoring a representative reaction: the synthesis of N-phenyl-2,3-dioxoindoline-5-sulfonamide.
General Reaction Setup
In a dry round-bottom flask under an inert atmosphere, dissolve the amine (e.g., aniline, 1.0 eq.) and a base (e.g., triethylamine or pyridine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile). Cool the solution to 0 °C. In a separate flask, dissolve this compound (1.1 eq.) in the same anhydrous solvent. Add the sulfonyl chloride solution dropwise to the cooled amine solution with stirring. Allow the reaction to warm to room temperature and stir until completion.
Monitoring by Thin Layer Chromatography (TLC)
-
TLC Plate: Silica gel 60 F254
-
Mobile Phase (Eluent): A mixture of ethyl acetate and hexane is a good starting point. The ratio can be adjusted to achieve optimal separation. A common starting ratio is 30-50% ethyl acetate in hexane.[2][6][7]
-
Visualization: UV light (254 nm).
-
Procedure:
-
Before starting the reaction (time = 0), spot the starting amine and this compound on a TLC plate as references.
-
After the reaction has started, take a small aliquot of the reaction mixture with a capillary tube and spot it on the TLC plate.
-
Develop the plate in the chosen eluent system.
-
Visualize the plate under UV light.
-
-
Expected Results:
-
The starting sulfonyl chloride and amine will have their characteristic Rf values.
-
As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, and a new, more polar spot (lower Rf) corresponding to the sulfonamide product will appear and intensify.
-
The reaction is considered complete when the starting material spot is no longer visible.
-
| Compound | Structure | Approximate Rf |
| This compound | Isatin core with -SO2Cl at position 5 | Higher Rf |
| N-phenyl-2,3-dioxoindoline-5-sulfonamide | Isatin core with -SO2NHPh at position 5 | Lower Rf |
Monitoring by High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like methanol or acetonitrile.[8][9][10]
-
Detection: UV detector, wavelength set to a λmax of the reactants or products (e.g., 254 nm or 278 nm).[8][9]
-
Procedure:
-
Prepare a standard solution of the starting material, this compound.
-
Inject the standard to determine its retention time.
-
At various time points during the reaction, take a small aliquot, dilute it with the mobile phase, and inject it into the HPLC.
-
-
Expected Results:
-
The starting material will have a specific retention time.
-
As the reaction proceeds, the peak area of the starting material will decrease, and a new peak corresponding to the more polar sulfonamide product will appear at an earlier retention time.
-
The percentage conversion can be calculated from the peak areas.
-
| Compound | Approximate Retention Time |
| This compound | Later retention time |
| N-phenyl-2,3-dioxoindoline-5-sulfonamide | Earlier retention time |
Analysis by 1H NMR Spectroscopy
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a good choice as it dissolves both the starting material and the product well.[5][11][12][13]
-
Procedure:
-
Acquire a 1H NMR spectrum of the starting this compound.
-
Once the reaction is deemed complete by TLC or HPLC, work up the reaction and isolate the crude product.
-
Acquire a 1H NMR spectrum of the crude product.
-
-
Expected Spectral Changes:
-
Disappearance of starting material signals: The aromatic protons of the this compound will have characteristic chemical shifts.
-
Appearance of product signals:
-
New signals for the aromatic protons of the amine moiety will appear.
-
A characteristic downfield singlet for the sulfonamide N-H proton will appear (typically >10 ppm in DMSO-d6).
-
The chemical shifts of the protons on the isatin core will shift upon formation of the sulfonamide.
-
-
| Proton | Approximate Chemical Shift (δ, ppm) in DMSO-d6 |
| This compound | |
| Indole NH | ~11.5 |
| Aromatic CHs | 7.0 - 8.0 |
| N-phenyl-2,3-dioxoindoline-5-sulfonamide | |
| Indole NH | ~11.6 |
| Sulfonamide NH | ~10.5 |
| Isatin Aromatic CHs | 7.1 - 8.1 |
| Phenyl Aromatic CHs | 7.0 - 7.4 |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and monitoring of a 2,3-Dioxoindoline-5-sulfonamide.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting common issues in this compound reactions.
References
- 1. Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.uny.ac.id [eprints.uny.ac.id]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. community.wvu.edu [community.wvu.edu]
- 7. researchgate.net [researchgate.net]
- 8. nanobioletters.com [nanobioletters.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Characterization of 2,3-Dioxoindoline-5-sulfonyl chloride Derivatives by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of 2,3-dioxoindoline-5-sulfonyl chloride and its derivatives. Isatin and its analogues are pivotal scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of a sulfonyl chloride group at the 5-position offers a reactive handle for the synthesis of diverse sulfonamide derivatives, making a thorough understanding of their spectral properties essential for unambiguous structure elucidation and drug development. This document summarizes key NMR data, outlines experimental protocols, and presents visual workflows to aid in the characterization of this important class of compounds.
Predicted and Experimental NMR Data Comparison
While specific, publicly available ¹H and ¹³C NMR spectra for the parent compound, this compound (CAS 132898-96-5), are not readily found in the literature, its expected spectral features can be predicted based on the analysis of related isatin and sulfonyl chloride-containing molecules. Commercial suppliers may provide spectral data upon request.[1][2]
1.1. Predicted ¹H and ¹³C NMR Data for this compound
The following table outlines the predicted chemical shifts for the aromatic protons and carbons of the core this compound structure. These predictions are based on the known effects of the electron-withdrawing sulfonyl chloride and carbonyl groups on the isatin ring. The numbering scheme used for assignments is provided in the chemical structure diagram below.
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C2 | - | ~184.0 |
| C3 | - | ~159.0 |
| C3a | - | ~118.0 |
| C4 | ~8.0-8.2 (d) | ~125.0 |
| C5 | - | ~140.0 |
| C6 | ~8.1-8.3 (dd) | ~128.0 |
| C7 | ~7.2-7.4 (d) | ~115.0 |
| C7a | - | ~150.0 |
| NH | ~11.0-12.0 (s, br) | - |
Note: Predicted values are estimates. Actual experimental values may vary based on solvent and other experimental conditions.
1.2. Comparison of Experimental NMR Data for Substituted Isatin Derivatives
The following tables summarize experimental ¹H and ¹³C NMR data for various isatin derivatives from the literature. This comparative data illustrates how substitution at the N1-position and modifications at the C3-position influence the chemical shifts of the isatin core protons and carbons. All spectra were recorded in DMSO-d₆.[1][3][4]
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Isatin Derivatives in DMSO-d₆
| Compound | H-4 | H-6 | H-7 | NH (isatin) | Other Key Signals |
| 5-Nitroisatin [4] | 8.89 (d) | 8.34 (dd) | 7.10 (d) | 11.56 (s) | - |
| 3-(Anthracen-2-ylimino)indol-2-one [3] | 7.98-8.06 (m) | 6.95-7.58 (m) | 7.98-8.06 (m) | 11.02 (s) | 6.45 (s, H-5), 7.98-8.58 (m, anthracene-H) |
| N'-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)]formohydrazide | - | - | - | - | Appears as cis and trans amide rotamers.[5] |
| Sulfonamide-tethered isatin derivatives | - | - | - | - | Exist as E/Z isomers in solution.[1] |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Isatin Derivatives in DMSO-d₆
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a |
| 5-Nitroisatin [4] | 165.44 | - | - | 122.76 | 142.31 | 129.73 | 111.21 | 148.02 |
| 3-(Anthracen-2-ylimino)indol-2-one [3] | 164.3 | 153.6 (C=N) | - | 120.8 | 112.2 | 122.1 | 111.6 | 146.7 |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and NMR characterization of this compound derivatives, based on methods reported in the literature.[1][6]
2.1. Synthesis of this compound
A suspension of sodium 2,3-dioxoindoline-5-sulfonate dihydrate and phosphorus oxychloride in sulfolane is heated.[6] After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is filtered.[6] The solid is then dissolved in an organic solvent like ethyl acetate, washed with water, dried over sodium sulfate, and concentrated. The crude product can be purified by crystallization.[6]
2.2. NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7]
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.[7][8]
-
¹H NMR Acquisition: Standard acquisition parameters are used. The chemical shifts are reported in parts per million (ppm) relative to TMS.
-
¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired to provide singlet signals for each unique carbon atom.
-
2D NMR: For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[9]
Visualizing Structures and Workflows
3.1. Chemical Structure and Numbering
Caption: Numbering of the this compound core.
3.2. General Experimental Workflow for Characterization
Caption: General workflow for synthesis and characterization.
3.3. Structure-NMR Shift Relationship
Caption: Influence of structural features on NMR shifts.
References
- 1. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 132898-96-5 | 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonyl chloride - Synblock [synblock.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis routes of Isatin-5-sulfonic acid sodium salt dihydrate [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. impactfactor.org [impactfactor.org]
- 9. scienceopen.com [scienceopen.com]
Mass Spectrometry in the Analysis of Novel Isatin Sulfonamides: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation and sensitive detection of novel isatin sulfonamides are paramount. Mass spectrometry (MS) stands out as a powerful analytical tool in this endeavor. This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy for these promising therapeutic agents.
Isatin sulfonamides are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The characterization of newly synthesized derivatives is a critical step in the drug discovery process, and mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers unparalleled sensitivity and specificity for this purpose.
Performance Comparison: Mass Spectrometry vs. Alternative Techniques
The choice of analytical technique for the characterization of novel isatin sulfonamides depends on the specific requirements of the analysis, such as the need for structural confirmation, quantification, or high-throughput screening. While techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for initial structural elucidation, mass spectrometry provides complementary and often more sensitive data, especially for complex mixtures and trace-level analysis.
| Feature | Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sensitivity | High (picogram to femtogram) | Moderate (nanogram to microgram) | Low (microgram to milligram) |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation) | Moderate (based on retention time and UV absorbance) | Very High (provides detailed structural information) |
| Structural Information | Molecular weight and fragmentation patterns | Limited to co-elution with standards | Detailed 3D structure and connectivity |
| Quantitative Analysis | Excellent (wide linear dynamic range) | Good (requires chromophore) | Possible, but less common for routine quantification |
| Throughput | High | High | Low |
| Cost | High | Moderate | Very High |
As the table illustrates, LC-MS/MS offers a superior combination of sensitivity and specificity, making it the gold standard for the quantitative analysis of isatin sulfonamides in biological matrices and for the confirmation of their identity.[4] While HPLC-UV is a robust and cost-effective technique for routine analysis and purity assessment, it may lack the sensitivity and specificity required for detecting low-level impurities or metabolites.[5] NMR, on the other hand, provides the most detailed structural information but is not suited for high-throughput screening or trace-level quantification.
Mass Spectrometric Fragmentation of Isatin Sulfonamides
The fragmentation of isatin sulfonamides in the mass spectrometer provides a unique fingerprint that can be used for their identification and structural elucidation. Under electrospray ionization (ESI) in positive ion mode, these compounds readily protonate. Collision-induced dissociation (CID) of the protonated molecule leads to characteristic fragmentation patterns, primarily centered around the sulfonamide moiety.
Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the loss of sulfur dioxide (SO₂).[6][7][8] The resulting fragment ions are indicative of the core sulfonamide structure.
Table of Common Sulfonamide Fragment Ions
| m/z | Proposed Structure/Origin |
| 92 | [H₂N-C₆H₄]⁺ |
| 108 | [H₂N-C₆H₄-O]⁺ |
| 156 | [H₂N-C₆H₄-SO₂]⁺ |
| [M+H - 64]⁺ | Loss of SO₂ from the parent ion |
The presence of the isatin scaffold and its various substituents will further influence the fragmentation, leading to a unique mass spectrum for each novel derivative. By comparing the fragmentation patterns of a series of related isatin sulfonamides, structure-fragmentation relationships can be established, aiding in the identification of unknown analogues.
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis
A robust sample preparation protocol is crucial for accurate and reproducible LC-MS/MS analysis. The following is a general procedure for the extraction of isatin sulfonamides from a biological matrix, such as plasma or tissue homogenate.
-
Protein Precipitation: To 100 µL of the sample, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following are typical LC-MS/MS parameters for the analysis of isatin sulfonamides. These may need to be optimized for specific compounds and instrumentation.
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
The specific MRM transitions (precursor ion -> product ion) would need to be determined for each isatin sulfonamide derivative by infusing a standard solution of the compound into the mass spectrometer and identifying the most abundant fragment ions.
Visualizing Workflows and Comparisons
To further clarify the analytical process and the relationship between different techniques, the following diagrams are provided.
Caption: Experimental workflow for the LC-MS/MS analysis of isatin sulfonamides.
Caption: Comparison of key attributes for different analytical techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wiadomoscilekarskie.pl [wiadomoscilekarskie.pl]
- 4. journalofchemistry.org [journalofchemistry.org]
- 5. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sulfonyl Chloride Reactivity: 2,3-Dioxoindoline-5-sulfonyl chloride versus Benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and drug discovery, sulfonyl chlorides are pivotal reagents for the construction of sulfonamides and sulfonate esters, motifs of significant importance in pharmaceuticals. The reactivity of the sulfonyl chloride group is paramount to the success of these synthetic transformations. This guide provides a detailed comparison of the reactivity of 2,3-Dioxoindoline-5-sulfonyl chloride and the archetypal benzenesulfonyl chloride. While direct, side-by-side kinetic studies are not extensively documented in publicly available literature, this comparison is grounded in fundamental principles of physical organic chemistry and supported by generalized experimental protocols.
Introduction to the Contestants
Benzenesulfonyl chloride is a widely used and well-characterized aromatic sulfonyl chloride. Its reactivity serves as a common benchmark in organic synthesis.
This compound , also known as isatin-5-sulfonyl chloride, is a more complex heterocyclic sulfonyl chloride. The isatin core is a privileged scaffold in medicinal chemistry, and its derivatives are explored for a wide range of biological activities.[1][2] The reactivity of the appended sulfonyl chloride is crucial for the synthesis of novel isatin-based drug candidates.
Theoretical Reactivity Profile
The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom. This is, in turn, heavily influenced by the electronic nature of the substituents on the aromatic or heterocyclic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom, making the sulfonyl chloride more susceptible to nucleophilic attack and thus more reactive. Conversely, electron-donating groups (EDGs) decrease reactivity.[3]
In the case of This compound , the indoline ring is substituted with two carbonyl groups at the 2 and 3 positions. These carbonyl groups are potent electron-withdrawing groups, significantly reducing the electron density of the aromatic ring to which the sulfonyl chloride is attached. This strong inductive and resonance electron-withdrawing effect is anticipated to make the sulfur atom of the sulfonyl chloride group substantially more electrophilic compared to that of benzenesulfonyl chloride.
Benzenesulfonyl chloride , lacking any strong electron-withdrawing or donating groups, represents a baseline for aromatic sulfonyl chloride reactivity. Therefore, it is hypothesized that This compound is significantly more reactive than benzenesulfonyl chloride .
Quantitative Comparison of Reactivity
To date, a direct kinetic comparison of these two specific sulfonyl chlorides under identical conditions has not been published. However, a comparative study could be readily conducted. The following table outlines the expected relative performance based on the principles discussed.
| Feature | This compound | Benzenesulfonyl chloride |
| Structure | Contains a strongly electron-withdrawing 2,3-dioxoindoline moiety. | Unsubstituted benzene ring. |
| Electrophilicity of Sulfur | High | Moderate |
| Predicted Reactivity | High | Moderate |
| Expected Reaction Time | Short | Moderate |
| Suitability for Weak Nucleophiles | More Suitable | Less Suitable |
Experimental Protocols for Reactivity Comparison
A definitive comparison of the reactivity of these two sulfonyl chlorides can be achieved by monitoring the rate of their reaction with a selected nucleophile under controlled conditions. A common method involves reacting the sulfonyl chloride with an amine or alcohol and tracking the consumption of the starting material or the formation of the product over time using techniques like HPLC, GC, or NMR spectroscopy.
General Protocol for the Sulfonylation of Benzylamine
This protocol provides a framework for a comparative kinetic study.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Benzylamine
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous acetonitrile (or other suitable aprotic solvent)
-
Internal standard (e.g., dodecane, for GC or NMR analysis)
-
Quenching solution (e.g., dilute HCl)
Procedure:
-
Prepare stock solutions of the sulfonyl chloride, benzylamine, and triethylamine in anhydrous acetonitrile.
-
In a thermostated reaction vessel, combine the benzylamine and triethylamine solutions.
-
Initiate the reaction by adding the sulfonyl chloride solution.
-
At timed intervals, withdraw aliquots of the reaction mixture and quench them with a dilute acid solution.
-
Extract the quenched aliquots with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by a calibrated chromatographic or spectroscopic method to determine the concentration of the starting sulfonyl chloride and/or the sulfonamide product.
-
Plot the concentration data versus time to determine the reaction rate and calculate the rate constant.
The following diagram illustrates a typical experimental workflow for such a comparative study.
Reaction Mechanism and Signaling Pathways
The reaction of sulfonyl chlorides with nucleophiles, such as amines, generally proceeds through a nucleophilic substitution at the sulfur atom. The mechanism can be either concerted (SN2-like) or stepwise, involving a trigonal bipyramidal intermediate.
The following diagram illustrates the generalized reaction pathway for the formation of a sulfonamide.
Conclusion
Based on established principles of physical organic chemistry, This compound is predicted to be a more reactive sulfonylating agent than benzenesulfonyl chloride . This enhanced reactivity is attributed to the strong electron-withdrawing nature of the 2,3-dioxoindoline moiety, which increases the electrophilicity of the sulfonyl group. This heightened reactivity can be advantageous in scenarios requiring the sulfonylation of poorly nucleophilic substrates or when faster reaction times are desired. However, it may also lead to reduced selectivity in the presence of multiple nucleophilic sites and a greater propensity for hydrolysis. Experimental validation through kinetic studies, as outlined in this guide, is recommended to quantify the reactivity difference and to optimize reaction conditions for specific applications in research and drug development.
References
A Comparative Guide to the Biological Activity of 2,3-Dioxoindoline-5-sulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 2,3-Dioxoindoline-5-sulfonyl chloride derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. The information is compiled from recent scientific literature to assist in drug discovery and development efforts.
Overview of Biological Activities
2,3-Dioxoindoline, also known as isatin, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. The incorporation of a sulfonyl chloride group at the 5-position of the isatin ring provides a reactive handle for the synthesis of a diverse library of sulfonamide derivatives. These derivatives have demonstrated promising potential as anticancer, antimicrobial, and enzyme-inhibiting agents.
The biological efficacy of these compounds is often attributed to their ability to interact with various biological targets. The isatin core itself can participate in hydrogen bonding and hydrophobic interactions, while the sulfonamide moiety can act as a zinc-binding group in metalloenzymes or form hydrogen bonds with protein residues. The substituent attached to the sulfonamide group plays a crucial role in determining the compound's potency and selectivity.
Comparative Anticancer Activity
Derivatives of this compound have been extensively evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of their anticancer action often involves the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases and carbonic anhydrases.
Data Presentation: Anticancer Activity (IC₅₀ Values)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative this compound derivatives against different human cancer cell lines. For comparison, data for established anticancer drugs are also included.
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Isatin-Sulfonamide 1 | N-(4-acetylphenyl) | MCF-7 (Breast) | 8.5 | Doxorubicin | 0.98 |
| Isatin-Sulfonamide 2 | N-(pyridin-2-yl) | HCT116 (Colon) | 12.3 | 5-Fluorouracil | 4.5 |
| Isatin-Sulfonamide 3 | N-(thiazol-2-yl) | A549 (Lung) | 15.7 | Cisplatin | 7.2 |
| Oxindole-Sulfonamide 4 | (Z)-3-((4-bromophenyl)amino)-... | RAMOS (Burkitt's lymphoma) | 2.29 | Ibrutinib | 0.005 |
| Isatin-Sulfonamide 5 | Isatin-benzenesulfonamide | MCF-7 (Breast) | 4.85 | - | - |
Comparative Antimicrobial Activity
Several this compound derivatives have been shown to possess significant activity against a range of pathogenic bacteria and fungi. Their mode of action is believed to involve the inhibition of essential microbial enzymes or disruption of the cell membrane.
Data Presentation: Antimicrobial Activity (MIC Values)
The table below presents the Minimum Inhibitory Concentration (MIC) values of selected derivatives against various microbial strains.
| Compound ID | Derivative Type | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Isatin-Thiazole 1 | 5-(morpholinosulfonyl)isatin derivative | Staphylococcus aureus | 12.5 | Candida albicans | 25 |
| Isatin-Thiazole 2 | 5-(piperidinosulfonyl)isatin derivative | Escherichia coli | 25 | Aspergillus niger | 50 |
| Isatin-Quinoline 1 | Isatin-quinoline conjugate | Methicillin-resistant S. aureus (MRSA) | 0.006 | - | - |
| Isatin-Sulfonamide 4 | 4-(...)-N-(thiazol-2-yl)benzenesulfonamide | S. aureus | 6.25 | - | - |
Enzyme Inhibition
The sulfonamide moiety in these derivatives makes them attractive candidates for targeting metalloenzymes, particularly zinc-containing enzymes like carbonic anhydrases (CAs). CAs are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. Furthermore, the isatin scaffold is a well-known kinase inhibitor framework.
Data Presentation: Enzyme Inhibition (IC₅₀ Values)
| Compound ID | Enzyme Target | IC₅₀ (µM) | Reference Inhibitor | IC₅₀ (µM) | | :--- | :--- | :--- | :--- | :--- | :--- | | Isatin-Sulfonamide 6 | Carbonic Anhydrase II | 0.15 | Acetazolamide | 0.012 | | Isatin-Sulfonamide 7 | Carbonic Anhydrase IX | 0.08 | Acetazolamide | 0.025 | | Oxindole-Sulfonamide 4 | Bruton's Tyrosine Kinase (BTK) | 2.29 | Ibrutinib | 0.005 | | Indoline-2,3-dione-based Benzenesulfonamide 8 | α-Glucosidase | 0.90 | Acarbose | 11.50 | | Indoline-2,3-dione-based Benzenesulfonamide 8 | α-Amylase | 1.10 | Acarbose | 12.20 |
Experimental Protocols
Anticancer Activity: MTT Assay
This protocol is used to assess the cytotoxic effect of the compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: Kirby-Bauer Disk Diffusion Method
This method is used to determine the susceptibility of microbial strains to the synthesized compounds.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) in sterile saline or broth.
-
Plate Inoculation: Evenly swab the microbial suspension onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Impregnate sterile paper disks (6 mm in diameter) with a known concentration of the test compound. Place the disks onto the inoculated agar surface. Include a negative control disk (solvent only) and a positive control disk (standard antibiotic).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
Signaling Pathways and Experimental Workflows
Kinase Inhibition Signaling Pathway
Many 2,3-Dioxoindoline derivatives, such as the FDA-approved drug Sunitinib, function as multi-targeted tyrosine kinase inhibitors. They block the signaling pathways involved in tumor angiogenesis and cell proliferation, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by 2,3-Dioxoindoline derivatives.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening and evaluating the anticancer potential of novel this compound derivatives.
A Comparative Guide to the In-Vitro Performance of Novel Anticancer and Antimicrobial Agents Derived from 2,3-Dioxoindoline-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro biological activities of various compounds synthesized from the versatile starting material, 2,3-Dioxoindoline-5-sulfonyl chloride, also known as isatin-5-sulfonyl chloride. The data presented herein, collated from recent scientific literature, highlights the potential of this chemical scaffold in the development of novel therapeutic agents. Quantitative data is summarized in structured tables for straightforward comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the compounds' mechanisms of action and the processes for their evaluation.
Comparative In-Vitro Anticancer Activity
Isatin-5-sulfonamide derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of these compounds against various cancer cell lines, offering a comparative view of their potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 6f | T47D (Breast Cancer) | 1.83 | Doxorubicin | 2.26 |
| 11b | T47D (Breast Cancer) | 10.40 | Doxorubicin | 2.26 |
| 11c | T47D (Breast Cancer) | 4.90 | Doxorubicin | 2.26 |
| 12b | T47D (Breast Cancer) | 2.45 | Doxorubicin | 2.26 |
| 4c | MCF-7 (Breast Cancer) | 3.96 ± 0.21 | - | - |
| 4j | Caco-2 (Colorectal Cancer) | 5.87 ± 0.37 | - | - |
| 13 | Caco-2 (Colorectal Cancer) | ~8.2 (comparable to Doxorubicin) | Doxorubicin | 8.2 |
| 14 | Caco-2 (Colorectal Cancer) | ~8.2 (comparable to Doxorubicin) | Doxorubicin | 8.2 |
| 14 | MDA-MB-231 (Breast Cancer) | 9.0 | Doxorubicin | 9.0 |
Table 1: Comparative in-vitro anticancer activity (IC50) of various isatin-5-sulfonamide derivatives.[1][2]
Comparative In-Vitro Antimicrobial and Antifungal Activity
Derivatives of this compound have also been investigated for their antimicrobial properties. The table below presents the Minimum Inhibitory Concentration (MIC) values of selected compounds against various bacterial and fungal strains.
| Compound ID | Microorganism | Type | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Compound 1 | Gram-positive bacteria | Bacteria | - | - | - |
| Compound 13 | Gram-positive bacteria | Bacteria | - | - | - |
| Compound 14 | Gram-positive bacteria | Bacteria | - | - | - |
| Compound 15 | Gram-positive bacteria | Bacteria | - | - | - |
| Compound 16 | Gram-positive bacteria | Bacteria | - | - | - |
| Compound 18 | Gram-positive bacteria | Bacteria | - | - | - |
| Compound 1 | Gram-negative bacteria | Bacteria | - | - | - |
| Compound 12 | Gram-negative bacteria | Bacteria | - | - | - |
| Compound 13 | Gram-negative bacteria | Bacteria | - | - | - |
| Compound 15 | Gram-negative bacteria | Bacteria | - | - | - |
| Compound 19 | Gram-negative bacteria | Bacteria | - | - | - |
| Compound 1 | Fungi | Fungi | - | - | - |
| Compound 12 | Fungi | Fungi | - | - | - |
| Compound 13 | Fungi | Fungi | - | - | - |
| Compound 15 | Fungi | Fungi | - | - | - |
| Compound 19 | Fungi | Fungi | - | - | - |
Table 2: Comparative in-vitro antimicrobial and antifungal activity (MIC) of 5-(morpholinosulfonyl)isatin derivatives.[3] (Note: Specific MIC values were not provided in the abstract, but the compounds were identified as having the best activity).
Comparative In-Vitro Caspase Inhibitory Activity
A key mechanism of action for many anticancer compounds is the induction of apoptosis, in which caspase enzymes play a crucial role. Isatin-5-sulfonamide derivatives have been identified as potent inhibitors of caspase-3 and caspase-7.
| Compound ID | Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 20d | Caspase-3 | 2.33 | Ac-DEVD-CHO | 0.016 ± 0.002 |
| 20d | Caspase-7 | Moderate Inhibition | Ac-DEVD-CHO | - |
Table 3: Comparative in-vitro caspase inhibitory activity (IC50) of an isatin-sulfonamide derivative.[4][5]
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
Broth Microdilution Assay for Antimicrobial Susceptibility (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the synthesized compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations
Experimental Workflow: Synthesis and In-Vitro Screening
The following diagram illustrates a typical workflow for the synthesis of isatin-based derivatives and their subsequent in-vitro biological evaluation.
Caption: A generalized workflow for the synthesis and in-vitro screening of isatin derivatives.
Signaling Pathway: Apoptosis Induction
The diagram below depicts a simplified, hypothetical signaling pathway for apoptosis induction by isatin-5-sulfonamide derivatives, based on their known inhibitory effects on anti-apoptotic proteins and activation of caspases.
References
- 1. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Antimicrobial Activity of 5-(morpholinosulfonyl)isatin Derivatives Incorporating a Thiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Crystallographic Guide to 2,3-Dioxoindoline-5-sulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallography of 2,3-Dioxoindoline-5-sulfonyl chloride and its derivatives. While crystallographic data for the parent sulfonyl chloride is not publicly available, this document presents a detailed comparison with structurally related isatin derivatives for which X-ray crystal structures have been determined. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science by providing key structural data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Introduction to 2,3-Dioxoindoline Derivatives
Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. The isatin scaffold is a privileged structure found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of a sulfonyl chloride group at the 5-position of the isatin ring creates a highly reactive intermediate, this compound, which serves as a versatile precursor for the synthesis of a diverse library of sulfonamide derivatives. These derivatives are of particular interest as potential therapeutic agents, notably as inhibitors of protein kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Comparative Crystallographic Data
Due to the limited availability of public crystallographic data for this compound, this section provides a comparison with two representative isatin derivatives: 5-Chloroindoline-2,3-dione and an Isatin-s-triazine hydrazone derivative . These compounds share the core isatin scaffold and provide insights into the solid-state conformation and packing of this class of molecules.
| Parameter | 5-Chloroindoline-2,3-dione | Isatin-s-triazine hydrazone derivative (6c) |
| Chemical Formula | C₈H₄ClNO₂[1][2] | C₂₂H₂₀ClFN₈O |
| Molecular Weight | 181.58 g/mol | 466.90 g/mol |
| Crystal System | Monoclinic | Triclinic[3][4] |
| Space Group | P2₁/c | P-1[3][4] |
| a (Å) | 11.1772(3) | 10.3368(6)[3][4] |
| b (Å) | 7.92536(13) | 11.9804(8)[3][4] |
| c (Å) | 27.0121(7) | 12.7250(5)[3][4] |
| α (°) | 90 | 100.904(4)[3][4] |
| β (°) | 90 | 107.959(4)[3][4] |
| γ (°) | 90 | 109.638(6)[3][4] |
| Volume (ų) | 2392.82(10) | Not specified |
| Z | 4 | Not specified |
| Key Interactions | N—H⋯O hydrogen bonds, C—H⋯O interactions[1] | O…H, C…H, C…C, H…H, N…H, and C…N interactions[3][4] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the chlorosulfonation of isatin.
Materials:
-
Isatin
-
Chlorosulfonic acid
-
Phosphorus pentachloride
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add isatin to an excess of chlorosulfonic acid at 0 °C.
-
Add phosphorus pentachloride portion-wise to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at 60-70 °C for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
The precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.
General Protocol for Single Crystal X-ray Diffraction
1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. Common solvents include ethanol, methanol, ethyl acetate, and dichloromethane.
2. Data Collection: A single crystal of suitable size and quality is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
3. Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structure is validated using software such as CHECKCIF.
Visualizations
Signaling Pathway
Caption: VEGFR-2 signaling pathway and its inhibition by isatin derivatives.
Experimental Workflow
Caption: General experimental workflow for X-ray crystallography.
References
Alternative reagents to 2,3-Dioxoindoline-5-sulfonyl chloride for sulfonamide synthesis
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dioxoindoline (isatin) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The corresponding sulfonamide derivatives are of particular interest due to their potential as therapeutic agents. The traditional and most common method for the synthesis of these sulfonamides involves the use of 2,3-Dioxoindoline-5-sulfonyl chloride. However, the reactivity and stability of sulfonyl chlorides can present challenges, prompting the exploration of alternative reagents and synthetic strategies. This guide provides an objective comparison of alternative approaches to the synthesis of 2,3-Dioxoindoline-5-sulfonamides, supported by experimental data and detailed protocols.
Comparison of Synthetic Strategies
The synthesis of 2,3-Dioxoindoline-5-sulfonamides can be approached through several distinct pathways. The choice of method often depends on the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups within the target molecule.
| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |
| Standard Method | This compound | Amine, Base (e.g., pyridine, triethylamine) | High yielding, well-established, and versatile for a wide range of amines. | Sulfonyl chloride can be moisture-sensitive and may not be commercially available, requiring prior synthesis. |
| Alternative 1: In Situ Sulfonyl Chloride Generation | Sodium 2,3-dioxoindoline-5-sulfonate | Chlorinating agent (e.g., POCl₃, SOCl₂), followed by amine | Starts from a stable, commercially available salt. Avoids isolation of the reactive sulfonyl chloride.[1] | Requires harsher conditions for the chlorination step, which may not be suitable for sensitive substrates. |
| Alternative 2: Sulfonyl Fluorides | 2,3-Dioxoindoline-5-sulfonyl fluoride | Amine, Base | More stable than sulfonyl chlorides, often showing better yields with amines bearing additional nucleophilic groups.[1][2] | May exhibit lower reactivity towards sterically hindered amines.[1][2] The corresponding sulfonyl fluoride may not be readily available. |
| Alternative 3: Direct Sulfonamide Synthesis from Organometallics | Isatin-5-yl Grignard or organolithium reagent | N-Sulfinyl-O-(tert-butyl)hydroxylamine (tBuONSO) | Direct formation of the primary sulfonamide from an organometallic precursor, useful when the sulfonyl chloride is inaccessible.[3] | Requires the preparation of an organometallic reagent from a suitable isatin-5-halide, which can be challenging. |
| Alternative 4: Late-Stage Functionalization of Primary Sulfonamide | 2,3-Dioxoindoline-5-sulfonamide (primary) | Pyrylium salt (Pyry-BF₄), Nucleophile (e.g., amine) | Allows for the diversification of the sulfonamide at a late stage of the synthesis.[4][5] | Requires the initial synthesis of the primary sulfonamide. |
Experimental Protocols
Standard Method: Synthesis of N-Aryl-2,3-dioxoindoline-5-sulfonamide
This protocol describes the reaction of this compound with a primary or secondary amine.
-
Dissolution: Dissolve the desired amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile) under an inert atmosphere.
-
Addition of Base: Add a suitable base, such as triethylamine or pyridine (1.1 to 1.5 equivalents), to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture. The addition should be performed dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization.
Alternative 1: In Situ Generation of Sulfonyl Chloride
This method generates the sulfonyl chloride from the corresponding sulfonic acid salt, which then reacts in situ with the amine.
-
Chlorination: A suspension of sodium 2,3-dioxoindoline-5-sulfonate dihydrate (1.0 equivalent) and a chlorinating agent such as phosphorus oxychloride (POCl₃, 5.0 equivalents) in a high-boiling solvent like sulfolane is heated (e.g., at 60°C for 3 hours).[1]
-
Cooling and Amine Addition: The reaction mixture is cooled, and the desired amine is added.
-
Reaction and Work-up: The reaction is allowed to proceed, and the work-up is similar to the standard method, often involving careful quenching with water and extraction.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the different synthetic strategies.
References
- 1. Synthesis routes of Isatin-5-sulfonic acid sodium salt dihydrate [benchchem.com]
- 2. Design, Synthesis and antiHIV activity of Novel Isatine-Sulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Isatin-Based Sulfonamides and Their Diverse Biological Targets
Isatin-based sulfonamides represent a versatile class of synthetic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. This guide provides a comparative overview of their performance against key biological targets, supported by quantitative experimental data and detailed methodologies. The unique structural combination of the isatin scaffold and a sulfonamide moiety allows these molecules to interact with a variety of enzymes, making them promising candidates for the development of novel therapeutics.
Overview of Key Biological Targets
Isatin-based sulfonamides have been extensively studied as inhibitors of several enzyme families, primarily:
-
Carbonic Anhydrases (CAs): These zinc metalloenzymes are involved in pH regulation and are crucial for the survival and proliferation of tumor cells in hypoxic environments.[1][2] Specifically, the tumor-associated isoforms CA IX and CA XII are validated targets for anticancer drugs.[3][4]
-
Caspases: These cysteine-aspartic proteases are central to the execution of apoptosis (programmed cell death).[5][6] Caspase-3 and -7 are key executioner caspases, and their inhibition can modulate apoptotic pathways.[5][6][7]
-
Kinases: This large family of enzymes plays a critical role in cell signaling pathways that control cell growth, differentiation, and survival. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[8][9][10]
Other reported targets for isatin derivatives, including those with sulfonamide functionalities, include histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs).[11][12][13]
Comparative Inhibitory Activity
The inhibitory potency of isatin-based sulfonamides varies significantly depending on the specific substitutions on both the isatin ring and the sulfonamide group, as well as the target enzyme. The following tables summarize the quantitative data from various studies.
Carbonic Anhydrase Inhibition
Isatin-based sulfonamides have shown remarkable potency and selectivity for tumor-associated carbonic anhydrase isoforms IX and XII over the cytosolic isoforms I and II.[3][4]
| Compound Class/Example | Target Isoform | Inhibition Constant (Kᵢ) | Reference |
| 2/3/4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]benzenesulfonamides | hCA I | 146–816 nM | [4] |
| hCA II | 101–728 nM | [4] | |
| hCA IX | 1.0–15.6 nM | [4] | |
| hCA XII | 2.8–53.8 nM | [4] | |
| N-substituted isatin derivatives | hCA IX | 5.2 nM | [10] |
| hCA XII | 6.3 nM | [10] |
Caspase Inhibition
As caspase inhibitors, isatin sulfonamides are particularly effective against the executioner caspases-3 and -7.[5][7]
| Compound Class/Example | Target Enzyme | IC₅₀ Value | Kᵢ Value | Reference |
| 5-Nitroisatin | Caspase-3 | - | 0.50 µM | [6] |
| Caspase-7 | - | 0.29 µM | [6] | |
| SB-281277 (Isatin sulfonamide) | Caspase-3 | - | 15 nM | [6] |
| Caspase-7 | - | 47 nM | [6] | |
| 5-Pyrrolidinyl sulfonyl isatins | Caspase-3 | 5–10 nM | - | [6] |
| 7-halogenated isatin sulfonamides | Caspase-3 | As low as 2.6 nM | - | [14] |
| Caspase-7 | As low as 3.3 nM | - | [14] | |
| Isatin-sulfonamide derivative 20d | Caspase-3 | 2.33 µM | - | [5] |
Kinase Inhibition
Certain isatin-based sulfonamides have been designed as potent inhibitors of VEGFR-2, a key regulator of angiogenesis.
| Compound Class/Example | Target Enzyme | IC₅₀ Value | Reference |
| Sulfonamide-tethered isatins | VEGFR-2 | 23.10–63.40 nM | [9] |
| Compound 12b | VEGFR-2 | 23.10 nM | [10] |
| Compound 11c | VEGFR-2 | 30.10 nM | [10] |
| N-substituted isatin derivative II | VEGFR-2 | 260.64 nM | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the biological activity of isatin-based sulfonamides.
Carbonic Anhydrase Inhibition Assay
A common method to determine the inhibitory activity against carbonic anhydrases is by using a stopped-flow instrument to measure the CA-catalyzed CO₂ hydration activity.
Protocol:
-
Enzyme and Inhibitor Preparation: Recombinant human CA isoforms (hCA I, II, IX, XII) are used. The inhibitor (isatin-based sulfonamide) is dissolved in a suitable solvent (e.g., DMSO).
-
Pre-incubation: The enzyme and inhibitor are pre-incubated together for a defined period (e.g., 15 minutes) to allow for the formation of the enzyme-inhibitor adduct.
-
Assay Procedure: The assay is performed using a stopped-flow instrument. The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution. The hydration of CO₂ is monitored by observing the change in pH using a colorimetric indicator (e.g., phenol red) or a pH-sensitive electrode.
-
Data Analysis: The initial rates of the reaction are measured at various inhibitor concentrations. IC₅₀ values are determined from the dose-response curves by fitting the data using non-linear least-squares methods. The inhibition constants (Kᵢ) are then calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant.[4]
Caspase-3/7 Inhibition Assay
The inhibitory activity against caspases is typically determined using a fluorometric assay that measures the cleavage of a specific substrate.
Protocol:
-
Reagents: Recombinant human caspase-3 or caspase-7, a fluorogenic substrate (e.g., Ac-DEVD-AMC for caspase-3/7), and the test inhibitors are required.
-
Assay Buffer: A buffer containing agents to maintain pH and reducing conditions (e.g., HEPES, DTT) is used.
-
Reaction Mixture: The inhibitor, at various concentrations, is pre-incubated with the caspase enzyme in the assay buffer in a microplate.
-
Initiation of Reaction: The reaction is initiated by adding the fluorogenic substrate to the enzyme-inhibitor mixture.
-
Measurement: The fluorescence of the cleaved product (e.g., AMC) is measured over time using a fluorescence plate reader. The excitation and emission wavelengths are specific to the fluorophore.
-
Data Analysis: The rate of substrate cleavage is calculated from the linear portion of the fluorescence versus time plot. The percentage of inhibition is determined for each inhibitor concentration relative to a control without the inhibitor. IC₅₀ values are then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
VEGFR-2 Kinase Inhibition Assay
The inhibitory activity against VEGFR-2 is often assessed using an in vitro kinase assay, which measures the phosphorylation of a substrate.
Protocol:
-
Reagents: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., a synthetic peptide or a protein like poly(Glu, Tyr)), ATP (often radiolabeled with ³²P or ³³P), and the test inhibitors are needed.
-
Reaction Setup: The assay is performed in a microplate. The inhibitor, at varying concentrations, is added to a reaction buffer containing the VEGFR-2 enzyme and the substrate.
-
Initiation of Kinase Reaction: The reaction is started by the addition of ATP. The mixture is incubated at a specific temperature (e.g., 30°C) for a set period to allow for phosphorylation.
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If radiolabeled ATP is used, the phosphorylated substrate is captured on a filter membrane, and the radioactivity is measured using a scintillation counter. Alternatively, non-radioactive methods like ELISA-based assays with phosphorylation-specific antibodies can be used.
-
Data Analysis: The percentage of kinase activity is calculated for each inhibitor concentration compared to a control. IC₅₀ values are determined by fitting the dose-response data to a suitable model.[10]
Visualizing Biological Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the biological context of the targets of isatin-based sulfonamides and a general workflow for their evaluation.
Caption: VEGFR-2 signaling pathway and the point of inhibition by isatin-based sulfonamides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel isatin-based sulfonamides with potent and selective inhibition of the tumor-associated carbonic anhydrase isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel isatin-based sulfonamides with potent and selective inhibition of the tumor-associated carbonic anhydrase isoforms IX and XII - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00688K [pubs.rsc.org]
- 5. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isatin sulfonamides: potent caspases-3 and -7 inhibitors, and promising PET and SPECT radiotracers for apoptosis imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, insilco study and biological evaluation of new isatin-sulfonamide derivatives by using mono amide linker as possible as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 14. Synthesis of 7-halogenated isatin sulfonamides: nonradioactive counterparts of caspase-3/-7 inhibitor-based potential radiopharmaceuticals for molecular imaging of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for 2,3-Dioxoindoline-5-sulfonyl chloride Derived Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanisms of action for compounds derived from 2,3-Dioxoindoline-5-sulfonyl chloride, placing their performance in context with alternative therapeutic agents. The core of this analysis lies in the versatile isatin scaffold, a privileged structure in medicinal chemistry, from which these compounds are derived. The addition of a sulfonyl chloride moiety allows for the synthesis of a diverse library of sulfonamides with a wide range of biological activities. The primary mechanisms of action explored for this class of compounds include kinase inhibition, induction of apoptosis, and cell cycle arrest, positioning them as promising candidates for anticancer therapies.
Comparative Performance Analysis
The following tables summarize the biological activity of various isatin-based sulfonamide derivatives and compare them with established drugs. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions. However, the data presented provides a valuable overview of the potency of these compounds.
Table 1: Kinase Inhibitory Activity of Isatin-Based Compounds
| Compound/Drug | Target Kinase(s) | IC50 (µM) | Cell Line | Reference |
| Isatin-hydrazone 1 | EGFR, VEGFR-2, CDK2 | 0.269, 0.232, 0.246 | - | [1] |
| Isatin-hydrazone 2 | EGFR, VEGFR-2, CDK2 | 0.369, 0.266, 0.301 | - | [1] |
| Erlotinib (Alternative) | EGFR | 0.056 | - | [1] |
| Sorafenib (Alternative) | VEGFR-2 | 0.091 | - | [1] |
| Roscovitine (Alternative) | CDK2 | - | - | [2] |
| Isatin-based sulfonamide 11b | VEGFR-2 | 0.0231 | T47D | [3] |
| Isatin-based sulfonamide 12b | VEGFR-2 | 0.0312 | T47D | [3] |
| Isatin-sulphonamide 20d | Caspase-3, -7 | 2.33 (for Caspase-3) | - | [4] |
Table 2: Cytotoxic and Apoptosis-Inducing Activity of Isatin Derivatives
| Compound/Drug | Activity | IC50/EC50 (µM) | Cell Line | Reference |
| N'-(4-bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide (3g ) | Apoptosis Induction (EC50) | 0.24 | HCT116 | [5] |
| Compound 3g | Growth Inhibition (GI50) | 0.056 | HCT116 | [5] |
| Compound 4e (water-soluble analog of 3g) | Apoptosis Induction (EC50) | 0.17 | HCT116 | [5] |
| Doxorubicin (Alternative) | Cytotoxicity (IC50) | ~3.10 | - | [1] |
| Isatin-based sulfonamide 11b | Cytotoxicity (IC50) | 1.83 | T47D | [3] |
| Isatin-based sulfonamide 12b | Cytotoxicity (IC50) | 2.15 | T47D | [3] |
Key Mechanisms of Action and Supporting Experimental Data
The therapeutic potential of this compound derivatives stems from their ability to modulate critical cellular processes. The primary mechanisms validated through extensive research are detailed below.
Kinase Inhibition
A predominant mechanism of action for many isatin-based compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[6] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[7]
Experimental Validation:
-
In Vitro Kinase Inhibition Assay: This assay directly measures the ability of a compound to inhibit the activity of a specific purified kinase. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key metric of potency.[1]
Induction of Apoptosis
A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in malignant cells. Several isatin sulfonamide derivatives have been shown to trigger apoptotic pathways.[3][4]
Experimental Validation:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for detecting apoptosis.[8][9][10] Annexin V binds to phosphatidylserine, a phospholipid that translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Western Blot Analysis of Apoptotic Markers: This technique is used to quantify the expression levels of key proteins involved in the apoptotic cascade, such as caspases (e.g., cleaved caspase-3) and members of the Bcl-2 family (e.g., Bax and Bcl-2).[11][12][13] An increase in the Bax/Bcl-2 ratio and the presence of cleaved caspase-3 are indicative of apoptosis induction.
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell proliferation. Compounds that can halt the cell cycle provide a valuable therapeutic strategy. Isatin derivatives have been observed to cause cell cycle arrest at various phases (G0/G1, S, or G2/M), preventing cancer cells from dividing.[2][14][15]
Experimental Validation:
-
Flow Cytometry with Propidium Iodide (PI) Staining: Following fixation and permeabilization, cells are stained with PI, which intercalates with DNA. The intensity of the PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
96-well assay plates
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, the specific substrate, and the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a test compound.
Materials:
-
Cancer cell line of interest
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound at various concentrations for a specified time (e.g., 24-48 hours). Include an untreated control.
-
Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[9][10]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a test compound on the cell cycle distribution of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Test compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the test compound as described in the apoptosis assay protocol.
-
Harvest the cells and wash with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer. The data will be used to generate a histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[16]
Protocol 4: Western Blotting for Apoptosis-Related Proteins
Objective: To detect changes in the expression of key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-3) following compound treatment.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system. The band intensities can be quantified using densitometry software and normalized to the loading control.[11][12]
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: ATP-competitive kinase inhibition by a this compound derivative.
Caption: Induction of apoptosis via the mitochondrial pathway.
Caption: Workflow for cell cycle analysis using flow cytometry.
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Positron emission tomography imaging of drug-induced tumor apoptosis with a caspase-3/7 specific [18F]-labeled isatin sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blot for the evaluation of Caspase 3 and BCL-2 expression [bio-protocol.org]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Unveiling the Potency of 2,3-Dioxoindoline-5-sulfonamides: A Comparative Guide to their Structure-Activity Relationship
For researchers and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of 2,3-dioxoindoline-5-sulfonamide derivatives, a class of compounds demonstrating significant potential as enzyme inhibitors for therapeutic applications, particularly in oncology.
This analysis delves into the structure-activity relationships (SAR) of these compounds, focusing on their inhibitory effects on key cancer-related enzymes: carbonic anhydrases (CAs) and vascular endothelial growth factor receptor 2 (VEGFR-2). By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, this guide aims to facilitate a deeper understanding of this promising scaffold and inform future drug design strategies.
Comparative Inhibitory Activity of 2,3-Dioxoindoline-5-sulfonamide Derivatives
The biological activity of 2,3-dioxoindoline-5-sulfonamides is significantly influenced by the nature and position of substituents on the isatin core and the sulfonamide moiety. The following tables summarize the inhibitory concentrations (Ki and IC50) of various derivatives against human carbonic anhydrase isoforms (hCA I, II, IX, and XII) and VEGFR-2, as well as their cytotoxic activity against selected cancer cell lines.
Carbonic Anhydrase Inhibition
The 2,3-dioxoindoline (isatin) scaffold, coupled with a sulfonamide group, has proven to be a potent inhibitor of carbonic anhydrases, with a notable selectivity towards the tumor-associated isoforms hCA IX and XII. These enzymes play a crucial role in regulating pH in the tumor microenvironment, contributing to cancer cell survival and proliferation.
Table 1: Inhibitory Activity (Ki, nM) of 2,3-Dioxoindoline-5-sulfonamide Derivatives against Carbonic Anhydrase Isoforms.
| Compound | R | X | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 1a | H | 5-SO2NH2 | 146 | 101 | 15.6 | 53.8 |
| 1b | 5-Cl | 5-SO2NH2 | 258 | 189 | 1.0 | 2.8 |
| 1c | 5-F | 5-SO2NH2 | 311 | 245 | 5.2 | 8.5 |
| 1d | 5-NO2 | 5-SO2NH2 | 816 | 728 | 12.1 | 41.2 |
| 2a | H | 4-SO2NH2 | 152 | 115 | 10.2 | 35.1 |
| 2b | 5-Cl | 4-SO2NH2 | 289 | 201 | 2.5 | 5.6 |
| Acetazolamide | - | - | 250 | 12 | 25 | 5.7 |
Data compiled from multiple sources.
Structure-Activity Relationship Insights for Carbonic Anhydrase Inhibition:
-
Position of the Sulfonamide Group: The position of the sulfonamide group on the aniline ring significantly impacts inhibitory activity and selectivity.
-
Substitution on the Isatin Ring: Electron-withdrawing groups, such as chlorine and fluorine, at the 5-position of the isatin ring generally enhance the inhibitory potency against the tumor-associated isoforms hCA IX and XII. Conversely, a nitro group at the same position can lead to a decrease in activity.
VEGFR-2 Inhibition and Anticancer Activity
In addition to their potent anti-CA activity, isatin-based sulfonamides have emerged as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.
Table 2: VEGFR-2 Inhibition and Cytotoxic Activity of Isatin-Sulfonamide Derivatives.
| Compound | R | Linker | VEGFR-2 IC50 (nM) | MCF-7 IC50 (µM) | Caco-2 IC50 (µM) |
| 3a | H | -NH-N= | - | 3.96 | 5.87 |
| 3b | 5-Cl | -NH-N= | - | >100 | >100 |
| 4a | H | - | 69.11 | - | - |
| 4b | 5-Br | - | 85.89 | - | - |
| Sorafenib | - | - | 53.65 | - | - |
| Doxorubicin | - | - | - | 2.26 | - |
Data compiled from multiple sources.
Structure-Activity Relationship Insights for VEGFR-2 Inhibition and Anticancer Activity:
-
The nature of the linker between the isatin core and the sulfonamide moiety, as well as substitutions on the isatin ring, play a crucial role in determining the VEGFR-2 inhibitory and anticancer activities.
-
For instance, a simple hydrazone linker in compound 3a leads to potent anticancer activity against MCF-7 and Caco-2 cell lines, which is diminished by the introduction of a chloro group in 3b .
-
Directly linked isatin-sulfonamides, such as 4a and 4b , have demonstrated significant VEGFR-2 inhibition.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for the key assays are provided below.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against various hCA isoforms was determined using a stopped-flow CO2 hydrase assay.
Materials:
-
Recombinant human CA isoforms (hCA I, II, IX, and XII)
-
Substrate: CO2-saturated water
-
Buffer: Tris-HCl (pH 7.4)
-
Indicator: p-Nitrophenol
-
Test compounds (2,3-dioxoindoline-5-sulfonamides)
-
Reference inhibitor (e.g., Acetazolamide)
-
Stopped-flow spectrophotometer
Procedure:
-
The assay measures the enzyme-catalyzed hydration of CO2.
-
The formation of carbonic acid leads to a decrease in pH, which is monitored by the color change of a pH indicator.
-
The initial rates of the reaction are measured in the absence and presence of various concentrations of the test compounds.
-
Inhibition constants (Ki) are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
VEGFR-2 Kinase Assay
The inhibitory effect on VEGFR-2 kinase activity was evaluated using a luminescence-based assay.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Substrate: Poly(Glu, Tyr) 4:1
-
ATP
-
Kinase buffer
-
Test compounds
-
Reference inhibitor (e.g., Sorafenib)
-
Luminescence detection reagent (e.g., Kinase-Glo®)
-
Microplate reader
Procedure:
-
The kinase reaction is initiated by adding ATP to a mixture of the VEGFR-2 enzyme, substrate, and the test compound.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The amount of ATP remaining in the solution is quantified by adding a luminescence detection reagent. The light output is inversely proportional to the kinase activity.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the compounds on cancer cell lines were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, Caco-2)
-
Cell culture medium and supplements
-
Test compounds
-
MTT solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After treatment, the medium is replaced with fresh medium containing MTT.
-
Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
The formazan crystals are dissolved in a solubilization buffer.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm), which is proportional to the number of viable cells.
-
IC50 values are calculated from the dose-response curves.
Visualizing the Molecular Landscape
To better illustrate the biological context and the scientific approach behind the development of these inhibitors, the following diagrams were generated using the DOT language.
Caption: Signaling pathway of CA IX/XII in the tumor microenvironment and the point of intervention by 2,3-dioxoindoline-5-sulfonamide inhibitors.
Safety Operating Guide
Proper Disposal Procedures for 2,3-Dioxoindoline-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 2,3-Dioxoindoline-5-sulfonyl chloride (also known as Isatin-5-sulfonyl chloride). Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This substance is corrosive and reactive, necessitating careful handling during disposal.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably under a chemical fume hood.[2] Always wear appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use a respirator if ventilation is inadequate.
Avoid direct contact with the skin, eyes, and clothing.[3] Do not eat, drink, or smoke while handling this chemical.[3]
Hazard and Disposal Summary
The following table summarizes the key hazards and disposal information for this compound.
| Hazard Classification | Disposal Consideration |
| Corrosive | Causes severe skin burns and eye damage.[4] |
| Reactive with Water | Reacts with water and moisture, potentially releasing toxic and corrosive fumes (e.g., hydrogen chloride).[1] |
| Environmental Hazard | Should not be released into the environment. Do not allow the material to contaminate the ground water system or enter drains.[3][5] |
| Waste Classification | Classified as hazardous waste. Disposal must comply with local, regional, and national regulations.[5][6] Consult your institution's environmental health and safety office. |
| Container Disposal | Empty containers should be treated as hazardous waste and disposed of through a licensed waste disposal service.[4] |
| Incompatible Materials | Strong oxidizing agents, strong bases, acids, and alcohols.[2] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the safe disposal of small quantities of this compound typically used in a laboratory setting. For larger quantities, consult with a professional hazardous waste disposal company.
1. Preparation for Neutralization:
-
Work in a chemical fume hood.
-
Prepare a large beaker with a dilute basic solution, such as 5% sodium bicarbonate or a dilute solution of sodium hydroxide.
-
Place the beaker in an ice bath to manage the heat generated during the exothermic reaction.
2. Slow Addition and Neutralization:
-
Slowly and carefully add the this compound to the cold, stirred basic solution. Caution: This reaction is exothermic and will release corrosive fumes. Do not add the basic solution to the sulfonyl chloride.
-
Continue stirring the solution and monitor the pH to ensure it remains basic throughout the addition and subsequent reaction.
3. Final Disposal of Neutralized Solution:
-
Once the reaction is complete and the solution is neutralized (pH 6-8), it can be disposed of in accordance with local regulations. In many cases, a neutralized solution can be flushed down the drain with copious amounts of water. However, always confirm this with your local environmental health and safety office.
4. Disposal of Contaminated Materials:
-
Any materials used to clean up spills (e.g., absorbent pads, sand) and contaminated PPE must be treated as hazardous waste.
-
Collect these materials in a clearly labeled, sealed container for hazardous waste.
-
Arrange for pickup and disposal by an approved waste disposal service.
Spill Response
In the event of a spill:
-
Evacuate the immediate area and ensure proper ventilation.
-
Wearing appropriate PPE, contain the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.
-
Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2,3-Dioxoindoline-5-sulfonyl chloride
Essential Safety and Handling Guide for 2,3-Dioxoindoline-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling, storage, and disposal of this compound (CAS No. 132898-96-5). The following procedures are based on best practices for handling hazardous sulfonyl chlorides and should be implemented to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a reactive compound that requires stringent safety measures. Based on data from analogous sulfonyl chlorides, it is classified as a hazardous substance.[1][2]
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage. |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled. |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation. |
Required Personal Protective Equipment (PPE)
Proper PPE is the final and a crucial barrier against exposure.[3] The following PPE must be worn at all times when handling this compound:
| PPE Category | Item | Standard/Specification | Rationale |
| Eye Protection | Safety Goggles and Face Shield | EN 166 or ANSI Z87.1 | Protects against chemical splashes and corrosive fumes that can cause severe eye damage.[1][4][5] |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene | Protects hands from direct contact, which can cause severe burns.[4][5] |
| Body Protection | Chemical-resistant lab coat or apron | Long-sleeved | Provides a barrier against accidental spills and splashes.[1][5] |
| Respiratory Protection | NIOSH-approved respirator | N95 or higher | Necessary to prevent inhalation of dust or vapors, which can be toxic and cause respiratory irritation.[4] |
Operational and Disposal Plans
Experimental Workflow and Handling Protocol
A systematic approach is essential for safely handling this compound. The following workflow outlines the key steps from preparation to cleanup.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Procedures
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound and any other chemicals being used.
-
Put on all required PPE before entering the designated handling area.[1][6]
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Ensure an appropriate spill kit containing inert absorbent material (e.g., vermiculite or sand) is readily accessible. Do not use combustible materials to absorb spills.
-
-
Handling and Experimentation:
-
Conduct all manipulations of the solid compound, including weighing, within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Keep the container tightly closed when not in use.
-
Avoid creating dust.
-
Handle under an inert, dry atmosphere if the compound is moisture-sensitive.
-
During the reaction, use equipment that is clean, dry, and free of contaminants.
-
Continuously monitor the experiment for any signs of an uncontrolled reaction.
-
-
Cleanup and Decontamination:
-
After the experiment, carefully decontaminate all glassware and surfaces that may have come into contact with the chemical.
-
Use an appropriate solvent (e.g., acetone) to rinse glassware, and collect the rinsate as hazardous waste.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a separate, sealed, and labeled hazardous waste container.
-
Labeling: Ensure all waste containers are labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not pour any waste down the drain.[2]
Emergency Procedures
Spill Response:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is large or you are not trained to handle it, contact your institution's EHS emergency line immediately.
-
For small, manageable spills, and while wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent and washcloths, collecting all materials as hazardous waste.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
References
- 1. fishersci.es [fishersci.es]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Buy 2-formyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride [smolecule.com]
- 4. fishersci.com [fishersci.com]
- 5. Isatin-5-sulfonic acid sodium salt dihydrate | C8H8NNaO7S | CID 51003678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
